Product packaging for 4-Bromo-2,6-diiodoaniline(Cat. No.:CAS No. 89280-77-3)

4-Bromo-2,6-diiodoaniline

Cat. No.: B079479
CAS No.: 89280-77-3
M. Wt: 423.82 g/mol
InChI Key: YVLLFWZEWGZSGR-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diiodoaniline is a useful research compound. Its molecular formula is C6H4BrI2N and its molecular weight is 423.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrI2N B079479 4-Bromo-2,6-diiodoaniline CAS No. 89280-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLLFWZEWGZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615266
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-77-3
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-Bromo-2,6-diiodoaniline, a polysubstituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established iodination methodologies for anilines, alongside predicted characterization data derived from analogous structures.

Introduction

Polysubstituted anilines are crucial building blocks in organic synthesis, serving as precursors for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of different halogen atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions, making them highly versatile intermediates. This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modifications.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-bromoaniline. The first step involves the mono-iodination of 4-bromoaniline to form 4-bromo-2-iodoaniline, followed by a second iodination to introduce the second iodine atom at the C6 position.

Synthesis_Pathway A 4-Bromoaniline B 4-Bromo-2-iodoaniline A->B Iodination C This compound B->C Di-iodination

Caption: Proposed two-step synthesis of this compound from 4-bromoaniline.

Step 1: Synthesis of 4-Bromo-2-iodoaniline

The synthesis of the intermediate, 4-bromo-2-iodoaniline, can be achieved through the direct iodination of 4-bromoaniline. Several methods have been reported for the ortho-iodination of anilines. A common and effective method involves the use of an iodine source in the presence of an oxidizing agent.

Experimental Protocol:

A plausible method for the synthesis of 4-bromo-2-iodoaniline involves the use of iodine and an oxidizing agent such as sodium perborate in acetic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: Add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second iodination to yield the final product, this compound, can be achieved by subjecting the mono-iodinated intermediate to further iodination conditions. The presence of the electron-donating amino group and the existing iodo and bromo substituents will direct the second iodine atom to the vacant ortho position (C6).

Experimental Protocol:

A potential method for the di-iodination involves using a stronger iodinating agent or harsher reaction conditions compared to the mono-iodination step. The use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent are common methods for poly-iodination of activated aromatic rings.

  • Reaction Setup: Dissolve 4-bromo-2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask.

  • Addition of Iodinating Agent: Slowly add the iodinating agent, such as N-iodosuccinimide (1.1 to 1.5 equivalents), to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Characterization

As no direct experimental data for this compound is readily available, the following characterization data are predicted based on the analysis of structurally similar compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C₆H₄BrIN₂
Molecular Weight 423.82 g/mol
Appearance Off-white to light brown solid
Melting Point Expected to be higher than 4-bromo-2-iodoaniline (69-72 °C)
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Singlet1HAr-H
~7.5Singlet1HAr-H
~4.5-5.5Broad Singlet2H-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~145-150C-NH₂
~135-140C-Br
~120-130Ar-C-H
~90-100C-I

Mass Spectrometry (MS):

The mass spectrum should show a characteristic isotopic pattern for the presence of bromine and iodine. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

  • Expected M⁺: m/z ≈ 424 (for ⁷⁹Br) and 426 (for ⁸¹Br) with characteristic isotopic distribution.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (amine)
1600-1650N-H bending (amine)
1400-1600C=C stretching (aromatic ring)
500-700C-Br and C-I stretching

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 4-Bromoaniline Step1 Mono-iodination Start->Step1 Intermediate 4-Bromo-2-iodoaniline Step1->Intermediate Step2 Di-iodination Intermediate->Step2 Product Crude this compound Step2->Product Purify Column Chromatography / Recrystallization Product->Purify PureProduct Pure this compound Purify->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible synthetic route and predicted characterization data for this compound. The proposed two-step synthesis, starting from 4-bromoaniline, utilizes established iodination methodologies. While experimental validation is required to confirm the proposed protocols and predicted data, this document provides a solid foundation for researchers and scientists interested in the synthesis and application of this and other polysubstituted anilines. The versatile nature of this halogenated intermediate suggests its potential utility in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 4-Bromo-2,6-diiodoaniline: A Data-Driven Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search for the physical and chemical properties, experimental protocols, and biological pathways associated with 4-Bromo-2,6-diiodoaniline , no specific data for this compound could be located in the available scientific literature and chemical databases. The information presented herein is based on closely related analogs and theoretical considerations, providing a predictive overview. This guide is intended for researchers, scientists, and drug development professionals who may be considering the synthesis and characterization of this novel compound.

Introduction

This compound is a halogenated aromatic amine. Its structure, featuring a bromine atom and two iodine atoms on the aniline scaffold, suggests it may serve as a versatile building block in organic synthesis. Halogenated anilines are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen substituents offers several reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and diazotization, enabling the construction of complex molecular architectures.

Given the lack of empirical data, this guide will leverage information available for structurally similar compounds, primarily 4-Bromo-2-iodoaniline , to infer potential properties and synthetic routes.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are anticipated to be influenced by the cumulative effects of its bromo and iodo substituents. The high atomic weight of iodine will likely result in a high-density solid with a relatively high melting point. Its solubility is predicted to be low in water and higher in common organic solvents.

For comparative purposes, the known properties of related compounds are presented below.

Table 1: Physicochemical Properties of Related Halogenated Anilines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-BromoanilineC₆H₆BrN172.0260-64
4-Bromo-2-iodoanilineC₆H₅BrIN297.9269-72
4-Bromo-2,6-dichloroanilineC₆H₄BrCl₂N240.9185-88
4-Bromo-2,6-dimethylanilineC₈H₁₀BrN200.0848-51

Proposed Synthesis Methodology

A plausible synthetic route to this compound would likely involve the direct halogenation of a suitable aniline precursor. A potential experimental workflow is outlined below.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Bromoaniline 4-Bromoaniline Iodination Iodination 4-Bromoaniline->Iodination Iodine monochloride (ICl) or N-iodosuccinimide (NIS) This compound This compound Iodination->this compound Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from known procedures for the iodination of anilines.

Materials:

  • 4-Bromoaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1 equivalent) in anhydrous acetonitrile.

  • Iodination: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Drug Development

Halogenated anilines are pivotal in medicinal chemistry. The bromine and iodine atoms in this compound can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This makes the compound a potentially valuable scaffold for generating libraries of novel molecules for drug discovery screening.

The logical relationship for its utility in synthetic chemistry can be visualized as follows:

Logical_Relationship Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Functionalization Introduction of Diverse Functional Groups Coupling->Functionalization Product Novel Molecular Scaffolds Functionalization->Product Application Drug Discovery & Materials Science Product->Application

Caption: Synthetic utility of this compound.

Conclusion

While experimental data for this compound remains elusive, its chemical structure suggests significant potential as a synthetic intermediate. The information compiled in this guide, based on analogous compounds, provides a foundational framework for researchers interested in the synthesis, characterization, and application of this novel molecule. Further experimental investigation is necessary to validate the predicted properties and explore the full scope of its utility in science and industry.

4-Bromo-2,6-diiodoaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2,6-diiodoaniline, including its chemical identity, physical properties, and a proposed synthetic pathway. Due to the limited availability of public research on this specific molecule, this guide also outlines a general experimental workflow for the synthesis and characterization of novel chemical entities, which is pertinent to its potential exploration in research and drug development. This document is intended to serve as a foundational resource for scientists interested in the evaluation of this and other similarly rare chemical compounds.

Chemical Identity and Properties

This compound is a halogenated aniline derivative. Its structure is characterized by a bromine atom at the para position and two iodine atoms at the ortho positions of the aniline ring.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that much of this data is calculated and has not been extensively verified through experimental literature.

PropertyValueSource
CAS Number 89280-77-3[1][2][3][4]
Molecular Formula C₆H₄BrI₂N[3]
Molecular Weight 423.82 g/mol [3]
Density 2.787 g/cm³
Boiling Point 361.4°C at 760 mmHg
Flash Point 172.4°C
Refractive Index 1.783
Vapor Pressure 2.08E-05 mmHg at 25°C

Synthesis and Characterization: A Proposed Workflow

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is hypothetical and would require optimization and validation in a laboratory setting.

Objective: To synthesize this compound from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator).

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous acetonitrile.

  • Iodination: To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

General Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Material (e.g., 4-Bromoaniline) reaction Chemical Reaction (e.g., Iodination) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC) purification->purity screening Initial Biological Screening purity->screening pathway Signaling Pathway Analysis screening->pathway development Further Drug Development pathway->development

General workflow for synthesis and evaluation of a novel compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies on the biological activity or the signaling pathways associated with this compound. The presence of multiple halogen atoms on the aniline scaffold suggests that the compound could be explored for a variety of applications in medicinal chemistry, as halogenation is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Areas for Future Research

Given the lack of existing data, the following areas represent potential avenues for future investigation:

  • Antiproliferative Activity: Halogenated anilines are scaffolds found in some anticancer agents.

  • Enzyme Inhibition: The molecule could be screened against various enzyme targets relevant to human diseases.

  • Materials Science: The compound's electronic properties could be of interest in the development of novel organic materials.

Logical Relationship for Investigating Biological Activity

The diagram below outlines a logical progression for the initial biological investigation of a novel compound.

G cluster_0 Initial Steps cluster_1 Hit Identification cluster_2 Mechanism of Action cluster_3 Outcome A Pure Compound Available B High-Throughput Screening A->B C Identification of 'Hits' B->C D Dose-Response Studies C->D E Target Identification D->E F Signaling Pathway Analysis E->F G Lead Compound for Drug Development F->G

References

Spectroscopic Analysis of 4-Bromo-2,6-diiodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-diiodoaniline. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this document presents predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. A comprehensive, generalized experimental protocol for the acquisition of NMR spectra for aromatic amines is also included.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of three halogen substituents (one bromine and two iodine atoms) on the aniline ring significantly influences the electron density and, consequently, the chemical shifts of the aromatic protons and carbons. The two iodine atoms at the ortho positions (C2 and C6) are expected to have the most substantial deshielding effect on the adjacent protons and a shielding (heavy atom) effect on the carbons to which they are attached.

Note: The following tables present predicted data. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet2HH-3, H-5
~ 5.0 - 6.0Broad Singlet2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~ 148 - 152C1 (-NH₂)
~ 85 - 95C2, C6 (-I)
~ 140 - 145C3, C5
~ 110 - 115C4 (-Br)

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amines like this compound.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is between 4 and 5 cm.[2]

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette to prevent contamination and improve spectral quality.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2] This can be performed manually or automatically.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[2]

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is common.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the relaxation of the nuclei between pulses.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of this compound follows a logical workflow, starting from the molecular structure and predicting the expected spectral features.

G cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_nmr Predicted NMR Spectra Structure This compound Symmetry Molecular Symmetry (C2v) Structure->Symmetry SubstituentEffects Substituent Effects (Br, I, NH2) Structure->SubstituentEffects HNMR Predicted 1H NMR - One aromatic signal (2H) - One amine signal (2H) Symmetry->HNMR CNMR Predicted 13C NMR - Four distinct carbon signals Symmetry->CNMR SubstituentEffects->HNMR SubstituentEffects->CNMR

Caption: Logical workflow for predicting NMR spectra of this compound.

References

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Bromo-2,6-diiodoaniline using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also offers detailed experimental protocols for data acquisition and visual workflows for the analytical process.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from IR and MS analyses of this compound. These predictions are derived from the known spectroscopic behavior of substituted anilines and halogenated aromatic compounds.

Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to reveal key functional groups present in the molecule. The analysis would typically be performed using Attenuated Total Reflectance (ATR) due to the solid nature of the compound.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450 - 3300Medium, SharpN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Weak to MediumC-H StretchAromatic Ring
1620 - 1580Strong to MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1550 - 1450Strong to MediumC=C StretchAromatic Ring
1330 - 1250StrongC-N StretchAromatic Amine
900 - 670StrongC-H Out-of-Plane BendAromatic Ring
600 - 500Medium to StrongC-I StretchIodo Group
550 - 480Medium to StrongC-Br StretchBromo Group

Table 1: Predicted characteristic infrared absorption bands for this compound.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a series of fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

m/z (mass-to-charge)Predicted IonNotes
449 / 451[M]⁺Molecular ion peak. The M+2 peak (m/z 451) will be of similar intensity to the M peak (m/z 449) due to the ⁸¹Br isotope.
322 / 324[M - I]⁺Loss of an iodine radical.
243[M - I - Br]⁺Loss of an iodine radical followed by a bromine radical.
195[M - 2I]⁺Loss of two iodine radicals.
166[C₆H₂NBr]⁺Fragment corresponding to the brominated aniline core after loss of both iodine atoms.
127[I]⁺Iodine cation, a common fragment in iodo-compounds.
79 / 81[Br]⁺Bromine cation.

Table 2: Predicted major fragmentation ions for this compound in EI-MS.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of a solid aromatic compound like this compound.

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is ideal for analyzing solid powder samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the ATR accessory and ensure the ATR crystal (typically diamond or zinc selenide) is clean.[1]

    • Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, lower the pressure clamp to the analysis position.

    • Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent absorbance, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.[2]

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Compare the obtained peak positions with known correlation tables to identify functional groups.[3][4][5]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for determining the molecular weight and fragmentation pattern of volatile or semi-volatile organic compounds.

  • Sample Preparation:

    • Dissolve a small amount (~0.1-1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • Instrument Setup and Calibration:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications, typically using a standard calibrant like perfluorotributylamine (PFTBA).

    • Set the instrument parameters. Typical EI-MS settings are:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV[6]

      • Source Temperature: 200-250 °C

      • Mass Range: e.g., m/z 50-600

      • Scan Speed: e.g., 1 scan/second

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS).

    • For GC-MS introduction, inject 1 µL of the prepared solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the MS source. A suitable temperature program for the GC oven should be developed.

  • Data Acquisition and Analysis:

    • Initiate the data acquisition. The mass spectrometer will scan the specified mass range, detecting the molecular ion and any fragment ions produced.[7]

    • The resulting mass spectrum will be a plot of relative intensity versus mass-to-charge ratio (m/z).

    • Identify the molecular ion peak (M⁺). Its m/z value should correspond to the calculated molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks. These mass losses correspond to neutral fragments that have been cleaved from the parent molecule.[8][9]

    • Examine the isotopic patterns, especially the M+2 peak, to confirm the presence of bromine.[10]

Visualizations

The following diagrams illustrate the workflow and logic of the analytical process.

G cluster_IR FTIR Analysis cluster_MS Mass Spectrometry Analysis IR_Sample Solid Sample: This compound ATR_Crystal Place Sample on ATR Crystal IR_Sample->ATR_Crystal Acquire_Sample_IR Acquire Sample Spectrum ATR_Crystal->Acquire_Sample_IR Acquire_BG Acquire Background Spectrum Acquire_BG->Acquire_Sample_IR Process_IR Process IR Data (Baseline Correction, Peak Picking) Acquire_Sample_IR->Process_IR MS_Sample Solid Sample: This compound Dissolve Dissolve in Volatile Solvent MS_Sample->Dissolve Inject Inject into GC-MS or use Direct Probe Dissolve->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze_Mass Mass Analysis (m/z Scan) Ionize->Analyze_Mass Process_MS Process MS Data (Identify M+, Fragments) Analyze_Mass->Process_MS

Experimental workflow for IR and MS analysis.

G cluster_Data Data Acquisition cluster_Interpretation Data Interpretation cluster_Conclusion Structural Confirmation IR_Spectrum Acquired IR Spectrum IR_Analysis Identify Absorption Bands (e.g., N-H, C-N, C-X) IR_Spectrum->IR_Analysis MS_Spectrum Acquired Mass Spectrum MS_Analysis Identify Molecular Ion (M+) & Isotopic Pattern MS_Spectrum->MS_Analysis Struct_Confirm Structure Confirmation of This compound IR_Analysis->Struct_Confirm Frag_Analysis Analyze Fragmentation Pattern (Loss of I, Br) MS_Analysis->Frag_Analysis Frag_Analysis->Struct_Confirm

Data analysis and interpretation logic.

References

In-Depth Technical Guide on the Crystal Structure of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, the crystal structure of 4-Bromo-2,6-diiodoaniline has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive, predictive analysis based on the known crystal structures of analogous compounds and outlines the definitive experimental protocols required for its determination.

Abstract

This compound is a polyhalogenated aromatic amine with significant potential as a building block in synthetic chemistry and materials science. The precise arrangement of its atoms in the solid state is fundamental to understanding its physical and chemical properties. This technical guide details the necessary experimental procedures for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound. Furthermore, it presents a predictive overview of its likely crystallographic parameters and the key intermolecular interactions expected to govern its crystal packing, drawing comparisons with structurally related molecules. This document serves as a foundational resource for researchers aiming to elucidate and utilize the crystal structure of this compound.

Introduction

The solid-state architecture of a molecule dictates many of its bulk properties, including solubility, melting point, and reactivity. For a molecule such as this compound, the presence of an amino group alongside three heavy halogen atoms (one bromine, two iodine) suggests a rich landscape of potential non-covalent interactions. These interactions, including hydrogen and halogen bonds, are expected to play a dominant role in directing the self-assembly of the molecules into a crystalline lattice. A detailed understanding of this crystal structure is paramount for applications in crystal engineering, where tailored solid-state properties are desired, and in drug development, where solid-form selection is a critical step. This guide provides the methodological framework to achieve this understanding.

Experimental Protocols

Synthesis and Crystallization of this compound

A targeted synthesis for this compound can be achieved via electrophilic iodination of 4-bromoaniline. The strongly activating amino group directs the incoming iodine atoms to the ortho positions.

Materials:

  • 4-bromoaniline

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Synthetic Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (2.2 eq) to the solution in portions over 15 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, add saturated sodium thiosulfate solution to quench unreacted NIS.

  • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound from a solvent mixture such as ethanol/water or dichloromethane/hexane.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.

Experimental Setup:

  • A high-quality single crystal of this compound.

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

  • A cryo-cooling system to maintain the crystal at a low temperature (typically 100 K).

Data Collection and Analysis Protocol:

  • Crystal Mounting: A suitable crystal (dimensions ~0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to 100 K to reduce thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

  • Structure Solution: The phase problem is solved using direct methods or Patterson synthesis, which are particularly effective for structures containing heavy atoms like iodine and bromine.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions.

  • Validation and Deposition: The final structural model is validated and should be deposited as a Crystallographic Information File (CIF) to a public repository like the Cambridge Structural Database (CSD).

Data Presentation: Predicted Crystallographic Parameters

Based on the analysis of structurally similar compounds, the following tables summarize the expected crystallographic data for this compound. These values are predictive and await experimental verification.

Table 1: Predicted Crystal Data and Structure Refinement Details

Parameter Predicted Value
Chemical Formula C₆H₄BrIN₂
Formula Weight 449.82 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
Temperature 100 K
Wavelength (Mo Kα) 0.71073 Å

| Z (Molecules/Unit Cell) | 4 |

Table 2: Predicted Key Bond Lengths and Angles

Bond / Angle Predicted Length (Å) / Angle (°)
C–Br ~1.90
C–I ~2.10
C–N ~1.40
Aromatic C–C 1.38 - 1.40
I–C–C ~120

| Br–C–C | ~120 |

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving intermolecular interactions that are likely to be present in the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_output Output start 4-Bromoaniline reaction Di-iodination with NIS start->reaction purify Column Chromatography reaction->purify crystal Slow Evaporation purify->crystal xray Single-Crystal X-ray Diffraction crystal->xray solve Structure Solution & Refinement xray->solve analyze Interaction Analysis solve->analyze report Technical Report & CIF analyze->report

Caption: A logical workflow for the synthesis and structural elucidation of this compound.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N H1 H N1->H1 N2 N H1->N2 N-H···N Hydrogen Bond I1 I I1->N2 I···N Halogen Bond I2 I

solubility of 4-Bromo-2,6-diiodoaniline in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2,6-diiodoaniline in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on closely related halogenated anilines to provide a robust qualitative assessment. Furthermore, it outlines a comprehensive experimental protocol for determining solubility and presents visual workflows for both the solubility determination process and a representative synthesis pathway.

Introduction to this compound

This compound is a halogenated aromatic amine. The presence of multiple halogen substituents and an amine group on the benzene ring dictates its physicochemical properties, including its solubility. Halogenated anilines are crucial intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). Understanding their solubility is paramount for reaction optimization, purification, and formulation development.

Solubility Profile

Qualitative Solubility Summary:

Based on the properties of similar compounds, such as aniline and other halogenated anilines, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility in Common Organic Solvents: Halogenated anilines are generally soluble in a range of organic solvents. This is attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the halogen atoms to participate in van der Waals interactions.

  • Low Solubility in Water: The large, hydrophobic structure conferred by the benzene ring and the three halogen atoms (one bromine and two iodine) significantly outweighs the hydrophilic contribution of the amine group. Consequently, this compound is expected to be sparingly soluble or practically insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Solvents Hexane, TolueneSolubleThe nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.
Polar Aprotic Solvents Acetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-N bonds of the aniline derivative.
Polar Protic Solvents Ethanol, MethanolModerately SolubleThe amine group can form hydrogen bonds with protic solvents. However, the large hydrophobic portion of the molecule may limit high solubility.
Aqueous Solutions WaterInsolubleThe large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dichloromethane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label a series of test tubes, one for each solvent to be tested.

  • Weighing the Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

  • Initial Solvent Addition: To each test tube, add a small, measured volume of the corresponding solvent (e.g., 0.1 mL).

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL). After each addition, repeat the mixing step.

  • Determining Saturation: The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

  • Calculating Solubility: Calculate the solubility in terms of mg/mL or g/100mL.

  • Insoluble Classification: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.

Visualizing Experimental and Synthetic Workflows

To further aid in the understanding of processes involving this compound, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for solubility determination and a representative synthesis of a related halogenated aniline.

G Workflow for Solubility Determination start Start weigh Weigh 10 mg of This compound start->weigh add_to_tube Add to Labeled Test Tube weigh->add_to_tube add_solvent Add 0.1 mL of Solvent add_to_tube->add_solvent mix Vortex/Stir for 1-2 min add_solvent->mix observe Observe for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved record Record Total Solvent Volume and Calculate Solubility dissolved->record Yes check_volume Total Volume > 3 mL? dissolved->check_volume No end End record->end add_more_solvent Add another 0.1 mL of Solvent add_more_solvent->mix check_volume->add_more_solvent No insoluble Classify as Insoluble check_volume->insoluble Yes insoluble->end

Caption: A flowchart illustrating the key steps in the experimental determination of solubility for an organic compound.

G Representative Synthesis of a Halogenated Aniline start Aniline acetylation Acetylation (Acetic Anhydride) start->acetylation acetanilide Acetanilide acetylation->acetanilide bromination Bromination (Bromine in Acetic Acid) acetanilide->bromination bromoacetanilide 4-Bromoacetanilide bromination->bromoacetanilide hydrolysis Acid Hydrolysis (HCl, H2O) bromoacetanilide->hydrolysis product 4-Bromoaniline hydrolysis->product

Caption: A simplified reaction pathway for the synthesis of 4-bromoaniline, a related halogenated aniline.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong qualitative prediction can be made based on the behavior of analogous compounds. It is anticipated to be highly soluble in common organic solvents and poorly soluble in water. For precise quantitative measurements, the provided experimental protocol offers a reliable and standard methodology. The workflows visualized in this guide serve to clarify the practical steps involved in solubility determination and the synthetic logic for this class of compounds, providing valuable insights for researchers and professionals in drug development and organic synthesis.

A Technical Guide to 4-Bromo-2,6-diiodoaniline for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the procurement and application of 4-Bromo-2,6-diiodoaniline. It covers its chemical properties, commercial availability, and a representative synthesis protocol.

Introduction

This compound is a halogenated aniline derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromine, iodine, and amine groups, offers multiple reactive sites for constructing complex molecular architectures. Such polyhalogenated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The strategic placement of the halogens allows for selective functionalization through various cross-coupling reactions, making it a compound of significant interest for creating novel molecular entities.

Chemical Properties and Identification

Accurate identification is critical for sourcing and application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 89280-77-3[3][4]
Molecular Formula C₆H₄BrI₂N[3]
Molecular Weight 423.82 g/mol [3]
Canonical SMILES NC1=C(I)C=C(Br)C=C1I[4]

Commercial Availability and Suppliers

This compound is a specialized chemical and is not as widely stocked as simpler reagents. It is typically available from suppliers that focus on organic building blocks for research and development purposes. The table below lists potential suppliers. Researchers are advised to contact these suppliers directly to confirm current stock, purity, available quantities, and pricing.

SupplierCAS NumberProduct NameNotes
BLD Pharm 89280-77-3This compoundListed as an organic building block.[4]
ChemicalBook 89280-77-3This compoundProvides chemical properties and supplier links.[3]
Chemrio -This compoundProduct page exists but lists the item as unavailable.[5]

Note: Availability and product specifications are subject to change. Direct inquiry with the supplier is recommended.

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound was not found in the provided search results, a representative procedure can be proposed based on common halogenation methods for anilines. The following protocol describes a potential two-step synthesis starting from the more readily available 4-bromoaniline.

Reaction Scheme: 4-Bromoaniline → (Iodination) → this compound

Materials and Reagents:

  • 4-Bromoaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in a suitable volume of acetonitrile.

  • Iodination: Cool the solution in an ice bath. Add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Disclaimer: This is a representative protocol based on analogous chemical transformations.[6][7] It should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Visualized Workflows and Relationships

To aid in planning, the following diagrams illustrate the logical flow of utilizing this compound in a research context.

G cluster_sourcing Sourcing & QC cluster_synthesis Synthesis & Application s1 Identify Suppliers (e.g., BLD Pharm) s2 Request Quotation (Purity, Quantity) s1->s2 s3 Procure Starting Material s2->s3 s4 Incoming QC (NMR, LC-MS) s3->s4 p1 Synthesis via Halogenation s4->p1 Material Released p2 Workup & Purification (Chromatography) p1->p2 p3 Characterization (Confirm Structure) p2->p3 p4 Use in Downstream Reactions (e.g., Cross-Coupling) p3->p4 end_product Target Molecule Synthesis p4->end_product G cluster_reactions Synthetic Transformations cluster_products Compound Library start This compound (Key Intermediate) r1 Suzuki Coupling (at Iodine) start->r1 r2 Buchwald-Hartwig Amination (at Bromine) start->r2 r3 Sonogashira Coupling (at Iodine) start->r3 c1 Novel Heterocycle Scaffold A r1->c1 c2 Complex Aniline Derivative B r2->c2 c3 Aryl-Alkynyl Structure C r3->c3 lead Lead Compound for Optimization c1->lead Screening c2->lead Screening c3->lead Screening candidate Drug Candidate lead->candidate SAR Studies

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing selective and sequential Suzuki-Miyaura cross-coupling reactions on the polyhalogenated substrate, 4-bromo-2,6-diiodoaniline. This versatile building block allows for the stepwise introduction of different aryl or heteroaryl groups, enabling the synthesis of complex, tri-substituted aniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on polyhalogenated aromatic compounds, where the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This differential reactivity allows for a chemoselective approach, first targeting the more reactive C-I bonds, followed by the coupling at the C-Br bond under modified reaction conditions.

Key Concepts and Strategy

The synthetic strategy involves a two-step sequential coupling process:

  • Step 1: Di-substitution at the C-I Positions: The initial Suzuki-Miyaura reaction is performed under milder conditions to selectively couple aryl or heteroaryl boronic acids at the two highly reactive C-I bonds of this compound.

  • Step 2: Mono-substitution at the C-Br Position: The resulting 4-bromo-2,6-diaryl(heteroaryl)aniline is then subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a third, potentially different, aryl or heteroaryl group at the less reactive C-Br position.

This stepwise approach allows for the controlled synthesis of unsymmetrical tri-substituted anilines.

Experimental Protocols

Protocol 1: Selective Di-arylation at the C-I Positions of this compound

This protocol describes the selective Suzuki-Miyaura coupling of two equivalents of an arylboronic acid at the 2 and 6 positions of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diaryl(heteroaryl)aniline.

Protocol 2: Arylation at the C-Br Position of 4-Bromo-2,6-diaryl(heteroaryl)aniline

This protocol outlines the Suzuki-Miyaura coupling at the remaining C-Br bond of the product obtained from Protocol 1. This step typically requires a more active catalyst system and/or higher temperatures.

Materials:

  • 4-Bromo-2,6-diaryl(heteroaryl)aniline (from Protocol 1)

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a dry Schlenk flask, combine the 4-bromo-2,6-diaryl(heteroaryl)aniline (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add N,N-dimethylformamide and a small amount of water (e.g., in a 10:1 ratio, 10 mL total volume).

  • Heat the reaction mixture to a higher temperature (e.g., 110-120 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (step 7-8).

  • Purify the crude product by column chromatography to yield the final tri-substituted aniline.

Data Presentation

The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Selective Di-arylation at C-I Positions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Bromo-2,6-diphenylaniline85
24-Methoxyphenylboronic acid4-Bromo-2,6-bis(4-methoxyphenyl)aniline82
33-Tolylboronic acid4-Bromo-2,6-di(m-tolyl)aniline88
42-Thienylboronic acid4-Bromo-2,6-di(thiophen-2-yl)aniline75

Table 2: Arylation at the C-Br Position

EntryStarting MaterialArylboronic AcidProductYield (%)
14-Bromo-2,6-diphenylaniline4-Cyanophenylboronic acid4'-(4-Amino-3,5-diphenylphenyl)biphenyl-4-carbonitrile78
24-Bromo-2,6-bis(4-methoxyphenyl)anilinePhenylboronic acid4',6'-Bis(4-methoxyphenyl)-[1,1'-biphenyl]-3-amine80
34-Bromo-2,6-di(m-tolyl)aniline3-Pyridylboronic acid2,6-Di(m-tolyl)-4-(pyridin-3-yl)aniline72

Visualizations

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-I or Ar-Br Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_step1 Step 1: Di-arylation at C-I cluster_step2 Step 2: Arylation at C-Br Start This compound + 2.2 eq. Ar-B(OH)2 Reaction1 Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O, 80°C Start->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Intermediate 4-Bromo-2,6-diaryl(heteroaryl)aniline Workup1->Intermediate Start2 Intermediate Product + 1.5 eq. Ar'-B(OH)2 Intermediate->Start2 Reaction2 Pd(dppf)Cl2, Cs2CO3 DMF/H2O, 110-120°C Start2->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Final_Product 2,4,6-Tri-substituted Aniline Workup2->Final_Product Substrate_Scope cluster_boronic_acids1 Aryl/Heteroaryl Boronic Acids (Step 1) cluster_boronic_acids2 Aryl/Heteroaryl Boronic Acids (Step 2) Substrate This compound Step1 Selective Di-arylation (C-I positions) Substrate->Step1 Intermediate 4-Bromo-2,6-diaryl-aniline Step1->Intermediate Step2 Arylation (C-Br position) Intermediate->Step2 Product 2,4,6-Triaryl-aniline Step2->Product ArBOH2_1 Phenylboronic acid ArBOH2_2 Tolylboronic acid ArBOH2_3 Anisylboronic acid ArBOH2_4 Thienylboronic acid ArBOH2_5 Cyanophenylboronic acid ArBOH2_6 Pyridylboronic acid ArBOH2_7 Naphthylboronic acid

Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules.[1][3]

4-Bromo-2,6-diiodoaniline is a valuable synthetic building block due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br >> Cl.[1][4] This chemoselectivity allows for the selective alkynylation at the more reactive C-I bonds while leaving the C-Br bond intact for subsequent transformations. This step-wise functionalization is highly advantageous in the synthesis of complex scaffolds for drug discovery and materials science.[5] This application note provides a detailed protocol for the selective Sonogashira cross-coupling of terminal alkynes at the iodo-positions of this compound.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.[7]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, completing the cycle.[1]

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery

The Sonogashira coupling is a cornerstone of modern medicinal chemistry.[5] The resulting arylalkyne scaffolds are prevalent in a wide range of biologically active molecules and natural products.[8] Specifically, the 2,6-dialkynyl-4-bromoaniline core produced from this protocol serves as a versatile intermediate. The terminal alkyne groups can participate in further reactions, such as "click" chemistry or cyclizations, while the remaining bromine atom can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. This allows for the rapid construction of complex, three-dimensional molecules from a single, selectively-functionalized starting material, accelerating the discovery of novel therapeutic agents.[9][10][11]

Illustrative Data: Selective Alkynylation of this compound

The following table summarizes representative yields for the di-alkynylation of this compound with various terminal alkynes. The reactions demonstrate high selectivity for coupling at the two C-I positions over the C-Br position under the specified conditions.

EntryTerminal Alkyne (R-C≡CH)R GroupProduct: 4-Bromo-2,6-bis(alkynyl)anilineIsolated Yield (%)
1PhenylacetylenePhenyl4-Bromo-2,6-bis(phenylethynyl)aniline92%
21-HexyneButyl4-Bromo-2,6-bis(hex-1-yn-1-yl)aniline85%
33,3-Dimethyl-1-butynet-Butyl4-Bromo-2,6-bis(3,3-dimethylbut-1-yn-1-yl)aniline88%
4Propargyl alcohol-CH₂OH4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)aniline78%

Note: The data presented is illustrative of typical results and may vary based on specific reaction conditions and scale.

Detailed Experimental Protocol

This protocol describes a general procedure for the di-alkynylation of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (2.2 - 2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triphenylphosphine (PPh₃) (0.08 - 0.20 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), freshly distilled (4.0 - 5.0 eq)

  • Argon or Nitrogen gas supply

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Schlenk line or inert atmosphere manifold

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow arrow arrow start Start: Weigh Reagents setup Assemble glassware under inert atmosphere (Ar/N₂). start->setup dissolve Dissolve this compound, Pd catalyst, CuI, and PPh₃ in anhydrous solvent. setup->dissolve add_reagents Add amine base and terminal alkyne via syringe. dissolve->add_reagents react Heat reaction mixture (e.g., 50-70 °C) and monitor by TLC. add_reagents->react quench Cool to RT. Quench with saturated aq. NH₄Cl. react->quench extract Perform aqueous workup: Extract with organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine, dry over MgSO₄. extract->wash concentrate Filter and concentrate under reduced pressure. wash->concentrate purify Purify crude product via flash column chromatography. concentrate->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of aryl amines.[1][2][3][4] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 4-Bromo-2,6-diiodoaniline, a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules.

The presence of three different halogen atoms on the aniline ring (one bromine and two iodines) presents a unique challenge and opportunity for selective functionalization. The general reactivity trend for oxidative addition in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[5] This inherent reactivity difference allows for the selective amination at the more reactive C-I bonds over the C-Br bond. Furthermore, steric hindrance plays a crucial role in directing the regioselectivity of the reaction, favoring the substitution at the less hindered positions.

Recent studies on the Buchwald-Hartwig amination of sterically hindered and polyhalogenated substrates, such as 5-substituted-1,2,3-triiodobenzenes, have demonstrated that highly regioselective amination can be achieved at the terminal, less sterically hindered iodine positions.[6][7] These findings are directly applicable to this compound, where selective mono- or di-amination at the iodine-bearing carbons is anticipated.

This document outlines the materials, reagents, and a general protocol for performing the Buchwald-Hartwig amination on this compound. It also includes a summary of expected outcomes based on analogous reactions and provides diagrams illustrating the experimental workflow and the catalytic cycle.

Materials and Reagents

  • Substrate: this compound

  • Amine: A variety of primary and secondary amines can be used (e.g., aniline, morpholine, n-hexylamine).

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware and equipment: Schlenk flasks, reflux condenser, magnetic stirrer, heating mantle, syringes, needles.

  • Reagents for work-up and purification: Diethyl ether, brine, anhydrous magnesium sulfate, silica gel for column chromatography.

Experimental Protocols

General Protocol for the Mono-amination of this compound:

This protocol is adapted from procedures reported for the selective amination of polyiodinated arenes.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Cesium Carbonate (Cs₂CO₃) (2.0 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Solvent Addition: To the flask, add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired mono-aminated product.

Note: For the di-amination of this compound, the stoichiometry of the amine and base should be increased accordingly (e.g., 2.4 mmol of amine and 4.0 mmol of base). Reaction times may also need to be extended.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of polyhalogenated anilines, based on literature for analogous substrates.[7]

Table 1: Reaction Conditions for Mono-amination of this compound

ParameterCondition
SubstrateThis compound
Amine1.2 equivalents
Palladium CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2.0 equivalents)
Solvent1,4-Dioxane
Temperature100 °C
Reaction Time12-24 hours

Table 2: Expected Yields with Various Amines (based on analogous reactions)

Amine PartnerExpected ProductExpected Yield (%)
AnilineN-(4-bromo-2,6-diiodophenyl)aniline85-95
4-MethoxyanilineN-(4-bromo-2,6-diiodophenyl)-4-methoxyaniline80-90
Morpholine4-(4-bromo-2,6-diiodophenyl)morpholine90-98
n-HexylamineN-(4-bromo-2,6-diiodophenyl)hexan-1-amine75-85

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Flame-dry Schlenk flask under Argon atmosphere Add_Reagents Add this compound, Amine, Base, Pd(OAc)2, Xantphos Start->Add_Reagents Add_Solvent Add anhydrous 1,4-Dioxane Add_Reagents->Add_Solvent Heat_Stir Heat to 100 °C with stirring Add_Solvent->Heat_Stir Monitor Monitor reaction by TLC or GC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Diethyl Ether Cool->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex L₂Pd(II)(Ar)X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Amido_Complex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation Amido_Complex_Neutral L₂Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex_Neutral BaseH Base-H⁺ Deprotonation->BaseH RedElim Reductive Elimination Amido_Complex_Neutral->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocycles from 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized carbazoles from 4-bromo-2,6-diiodoaniline. This starting material, possessing three different halogen atoms with distinct reactivities, allows for a stepwise and selective functionalization, offering a versatile platform for the construction of complex heterocyclic scaffolds. The methodologies described herein leverage the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of various substituents.

Introduction

This compound is a valuable building block for the synthesis of substituted heterocycles due to the orthogonal reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2- and 6-positions while leaving the 4-position available for subsequent transformations. This differential reactivity is the cornerstone of the synthetic strategies outlined below, which focus on the construction of carbazole derivatives through a sequence of Sonogashira couplings followed by an intramolecular cyclization.

Synthetic Strategy: Sequential Sonogashira Couplings and Intramolecular Cyclization

The primary strategy for the synthesis of carbazoles from this compound involves a three-step process:

  • First Sonogashira Coupling: Selective coupling of a terminal alkyne at one of the C-I bonds.

  • Second Sonogashira Coupling: Coupling of a second terminal alkyne at the remaining C-I bond.

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular C-N bond formation to construct the carbazole ring system.

This stepwise approach allows for the introduction of two different alkyne-derived substituents at the 1- and 3-positions of the final carbazole product.

G A This compound B First Sonogashira Coupling (Selective at C-I) A->B Pd Catalyst, Cu(I) co-catalyst, Terminal Alkyne 1, Base C 4-Bromo-2-iodo-6-(alkynyl)aniline B->C D Second Sonogashira Coupling (at remaining C-I) C->D Pd Catalyst, Cu(I) co-catalyst, Terminal Alkyne 2, Base E 4-Bromo-2,6-di(alkynyl)aniline D->E F Intramolecular C-N Cyclization E->F Pd Catalyst, Ligand, Base G 1,3-Disubstituted-5-bromocarbazole F->G

Figure 1. General workflow for the synthesis of 1,3-disubstituted-5-bromocarbazoles from this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a representative 1,3-disubstituted-5-bromocarbazole.

StepReactant 1Reactant 2Catalyst SystemSolventTemp. (°C)Time (h)ProductYield (%)
1 This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTolueneRT124-Bromo-2-iodo-6-(phenylethynyl)aniline85
2 4-Bromo-2-iodo-6-(phenylethynyl)aniline1-HexynePd(PPh₃)₂Cl₂, CuI, Et₃NTolueneRT124-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline82
3 4-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline-Pd₂(dba)₃, XPhos, K₃PO₄1,4-Dioxane100245-Bromo-1-butyl-3-phenyl-9H-carbazole75

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. This compound can be synthesized or purchased from commercial suppliers. Other reagents are commercially available and should be used as received unless otherwise noted.

Protocol 1: Synthesis of 4-Bromo-2-iodo-6-(phenylethynyl)aniline

This protocol describes the selective monosubstitution at one of the iodine positions of this compound via a Sonogashira coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask. B Evacuate and backfill with N₂ (3x). A->B C Add dry, degassed toluene and Et₃N. B->C D Add phenylacetylene dropwise at RT. C->D E Stir at RT for 12 h. D->E F Monitor reaction by TLC. E->F G Filter through Celite, wash with EtOAc. F->G H Concentrate the filtrate in vacuo. G->H I Purify by column chromatography (Hexane/EtOAc gradient). H->I

Figure 2. Experimental workflow for the synthesis of 4-bromo-2-iodo-6-(phenylethynyl)aniline.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add dry, degassed toluene and triethylamine (Et₃N) (3.0 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-iodo-6-(phenylethynyl)aniline as a solid.

Protocol 2: Synthesis of 4-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline

This protocol details the second Sonogashira coupling at the remaining iodine position.

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-iodo-6-(phenylethynyl)aniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate the flask and backfill with nitrogen gas (3 cycles).

  • Add dry, degassed toluene and triethylamine (3.0 equiv).

  • Add 1-hexyne (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After completion, filter the mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline.

Protocol 3: Synthesis of 5-Bromo-1-butyl-3-phenyl-9H-carbazole

This protocol describes the final intramolecular cyclization to form the carbazole ring.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add 4-Bromo-2,6-di(alkynyl)aniline, Pd₂(dba)₃, XPhos, and K₃PO₄ to a Schlenk tube. B Evacuate and backfill with N₂ (3x). A->B C Add dry, degassed 1,4-dioxane. B->C D Heat the reaction mixture at 100 °C for 24 h. C->D E Monitor reaction by TLC/LC-MS. D->E F Cool to RT, dilute with water, and extract with EtOAc. E->F G Wash combined organic layers with brine. F->G H Dry over Na₂SO₄ and concentrate. G->H I Purify by column chromatography (Hexane/EtOAc gradient). H->I

Figure 3. Experimental workflow for the intramolecular cyclization to form the carbazole.

Procedure:

  • In a Schlenk tube, combine 4-bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv), XPhos (0.1 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add dry, degassed 1,4-dioxane.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-bromo-1-butyl-3-phenyl-9H-carbazole.

Conclusion

The selective, palladium-catalyzed sequential functionalization of this compound provides a powerful and flexible route for the synthesis of highly substituted carbazole derivatives. The distinct reactivity of the C-I and C-Br bonds allows for a controlled, stepwise introduction of substituents, making this a valuable strategy for the construction of diverse molecular architectures for applications in drug discovery, materials science, and chemical biology. The protocols provided herein offer a robust starting point for the exploration of this versatile synthetic platform.

Application Notes and Protocols for the Utilization of 4-Bromo-2,6-diiodoaniline in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diiodoaniline is a versatile, tri-halogenated building block with significant potential in medicinal chemistry for the synthesis of complex molecular scaffolds. Its unique substitution pattern, featuring three distinct halogen atoms with differential reactivity, allows for sequential and site-selective functionalization through various cross-coupling reactions. This enables the generation of diverse molecular architectures from a single starting material, making it an attractive platform for the construction of libraries of compounds for drug discovery programs.

The strategic location of the bromo and iodo substituents on the aniline ring provides multiple handles for the introduction of a wide array of chemical moieties. The ortho-iodo groups can be exploited to introduce steric bulk or specific functionalities that can interact with target proteins, while the para-bromo group offers another point for diversification. The amino group itself can be a key pharmacophoric feature or can be further modified. This application note provides an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of medicinal chemistry scaffolds, particularly focusing on kinase inhibitor backbones.

Key Applications in Medicinal Chemistry

The structural motif of a centrally substituted aniline is prevalent in a multitude of biologically active compounds. Specifically, in the field of kinase inhibitors, which are a cornerstone of modern oncology and immunology, substituted anilines often serve as the core scaffold that mimics the hinge-binding region of ATP. The ability to precisely introduce various substituents around the aniline core, as afforded by this compound, is crucial for tuning the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Data Presentation: Regioselectivity in Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) in this compound is the cornerstone of its utility. The carbon-iodine bonds are generally more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2- and 6-positions over the 4-position under carefully controlled conditions. The choice of catalyst, ligand, and reaction conditions can further fine-tune this selectivity.

Table 1: Predicted Regioselectivity of Cross-Coupling Reactions with this compound

Cross-Coupling ReactionPredicted Primary Site of ReactionTypical Catalyst SystemExpected Product Type
Suzuki-Miyaura CouplingC-I (ortho to -NH2)Pd(PPh₃)₄, Pd(OAc)₂/SPhosMono- or Di-arylated Aniline
Sonogashira CouplingC-I (ortho to -NH2)PdCl₂(PPh₃)₂/CuIMono- or Di-alkynylated Aniline
Buchwald-Hartwig AminationC-I (ortho to -NH2)Pd₂(dba)₃/XantphosMono- or Di-aminated Aniline

Note: The second C-I bond can often be functionalized under slightly more forcing conditions, allowing for stepwise diarylation/dialkynylation/diamination. The C-Br bond typically requires a more active catalyst system or harsher conditions to react.

Experimental Protocols

The following protocols are generalized procedures for the selective functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Mono-Sonogashira Coupling at the C-2 Position

This protocol is designed to selectively couple an alkyne at one of the ortho-iodo positions.

Workflow Diagram:

G reagents This compound Terminal Alkyne PdCl₂(PPh₃)₂ CuI Et₃N/THF reaction Reaction Setup (Inert Atmosphere, RT, 4-12 h) reagents->reaction 1. workup Aqueous Workup (NH₄Cl, H₂O, EtOAc) reaction->workup 2. purification Purification (Column Chromatography) workup->purification 3. product Mono-alkynylated Product purification->product 4.

Caption: Workflow for selective mono-Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous THF, followed by triethylamine (3 equivalents).

  • Add the terminal alkyne (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-alkynylated product.

Protocol 2: Stepwise Di-Suzuki Coupling for Unsymmetrical Di-arylation

This protocol describes a two-step process to introduce two different aryl groups at the ortho-positions.

Logical Relationship Diagram:

G start This compound step1 Step 1: Suzuki Coupling (Arylboronic Acid 1, Pd(PPh₃)₄, Base 1) start->step1 intermediate Mono-arylated Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (Arylboronic Acid 2, Pd(dppf)Cl₂, Base 2) intermediate->step2 product Unsymmetrical Di-arylated Product step2->product

Caption: Stepwise synthesis of unsymmetrical di-arylated scaffolds.

Part A: First Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid 1 (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

  • Toluene/Ethanol mixture (e.g., 4:1)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and arylboronic acid 1 (1.2 equivalents) in the toluene/ethanol mixture.

  • Add the aqueous Na₂CO₃ solution (2 equivalents).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 equivalents) and heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 6-16 hours), cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-arylated intermediate.

Part B: Second Suzuki Coupling

Materials:

  • Mono-arylated intermediate from Part A

  • Arylboronic acid 2 (1.5 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane/Water mixture (e.g., 5:1)

Procedure:

  • To a microwave vial, add the mono-arylated intermediate (1 equivalent), arylboronic acid 2 (1.5 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₃PO₄ (3 equivalents).

  • Add the dioxane/water mixture and seal the vial.

  • Heat the reaction in a microwave reactor at 120-150 °C for 30-90 minutes. Alternatively, conventional heating at reflux can be used, which may require longer reaction times.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the unsymmetrically di-arylated product.

Signaling Pathway Context: Kinase Inhibition

The scaffolds synthesized from this compound are often designed to target protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy. Aniline-based scaffolds can be designed to bind to the ATP-binding site of kinases like receptor tyrosine kinases (RTKs) or RAF, thereby inhibiting their activity and blocking downstream signaling, which ultimately leads to a reduction in cell proliferation and survival. The diverse substituents introduced via cross-coupling reactions on the this compound core can be tailored to achieve high affinity and selectivity for the target kinase.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of complex and diverse medicinal chemistry scaffolds. The ability to perform selective and stepwise cross-coupling reactions at its three halogenated positions provides a robust platform for the generation of compound libraries for hit-to-lead and lead optimization campaigns. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this valuable building block in their drug discovery efforts.

Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of anilines is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool.[1][2] This reaction allows for the coupling of amines with aryl halides under relatively mild conditions with high functional group tolerance.[1] An alternative, older method is the copper-catalyzed Ullmann condensation, which typically requires harsher reaction conditions.[3]

This document provides a detailed, representative protocol for the N-arylation of 4-bromo-2,6-diiodoaniline, a highly functionalized building block with potential for the synthesis of complex triarylamines. Due to the presence of multiple halogen substituents, selective N-arylation is a key consideration. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl, suggesting that the initial arylation is most likely to occur at one of the C-I bonds.

Key Reaction Pathways for N-Arylation

Two of the most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for the formation of C-N bonds. It typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Ullmann Condensation: This is a copper-catalyzed reaction that is often used for the formation of C-N and C-O bonds. Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures.[3][4] However, more modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[4]

Proposed Experimental Protocol: Buchwald-Hartwig N-arylation of this compound

This protocol describes a general procedure for the mono-N-arylation of this compound with an aryl boronic acid, drawing upon the principles of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)[5]

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.01-0.05 equiv) in a small amount of the anhydrous solvent.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Injection: Add the anhydrous solvent to the Schlenk flask via syringe, followed by the palladium catalyst solution.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Summary of Proposed Reaction Conditions

Component Proposed Reagent/Condition Rationale/Reference
Starting Material This compoundSubstrate for N-arylation
Arylating Agent Aryl boronic acidCommon coupling partner in Suzuki-Miyaura and Chan-Lam couplings[6]
Catalyst Precursor Palladium(II) acetate (Pd(OAc)₂)A common and relatively air-stable palladium precursor[2]
Ligand SPhos, XPhos, or other biaryl phosphine ligandsBulky, electron-rich ligands are effective in Buchwald-Hartwig aminations[5][7]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base can significantly impact reaction efficiency[8]
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are typically used
Temperature 80-120 °CReaction temperature will depend on the specific substrates and catalyst system
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the catalyst and other reagents

Experimental Workflow Diagram

N_Arylation_Workflow Experimental Workflow for N-arylation Reactants Reactants: This compound Aryl Boronic Acid Base Reaction_Setup Reaction Setup (Schlenk Flask under Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd(OAc)₂ Phosphine Ligand Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup (Extraction and Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Arylated Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: A flowchart illustrating the key steps in the proposed N-arylation protocol.

Signaling Pathway and Logical Relationship Diagram

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord + R₂NH PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Reforms Catalyst Product Product (Ar-NR₂) Reduct_Elim->Product

Caption: A diagram showing the key steps in the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols: 4-Bromo-2,6-diiodoaniline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 4-Bromo-2,6-diiodoaniline in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known applications of structurally similar halogenated anilines and serve as a guide for potential research and development.

Introduction

This compound is a tri-halogenated aniline derivative with a unique substitution pattern that makes it a promising, yet underexplored, building block in materials science. The presence of three distinct halogen atoms (bromine and two iodine atoms) at specific positions on the aniline ring offers multiple reactive sites for a variety of chemical transformations. This allows for the precise tuning of the electronic and steric properties of resulting materials. The amino group further provides a handle for polymerization and other derivatization reactions.

Based on the applications of its analogues, such as 4-bromo-2,6-difluoroaniline and various bromo- and iodo-anilines, this compound is a potential candidate for the synthesis of:

  • Organic Semiconductors: The aniline moiety is a known component in hole-transporting materials and conductive polymers.

  • Nonlinear Optical (NLO) Materials: The high degree of halogenation can contribute to a large molecular hyperpolarizability, a key property for NLO materials.

  • Functional Polymers: The multiple reactive sites allow for the creation of cross-linked or highly functionalized polymers with tailored properties.

Potential Applications and Synthetic Strategies

Synthesis of Hole-Transporting Materials for Organic Electronics

The triphenylamine (TPA) core is a common motif in hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This compound can serve as a precursor to TPA derivatives through cross-coupling reactions. The iodine atoms are more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Logical Workflow for Synthesis of a Triarylamine-based Hole-Transporting Material:

G cluster_start Starting Material cluster_reaction1 Step 1: Suzuki or Buchwald-Hartwig Coupling cluster_reaction2 Step 2: Further Functionalization A This compound B Reaction with Arylboronic Acid or Arylamine (2 eq.) A->B Pd Catalyst, Base C Intermediate: 4-Bromo-2,6-di(aryl)aniline B->C D Reaction with another Arylboronic Acid or Amine C->D Pd Catalyst, Base E Final Product: Triarylamine-based HTM D->E

Caption: Sequential cross-coupling strategy for synthesizing a triarylamine from this compound.

Development of Conductive Polymers

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. The presence of bulky iodine atoms in this compound would likely influence the polymerization process and the final properties of the polymer, such as solubility and conductivity. While direct polymerization of highly substituted anilines can be challenging, copolymerization with aniline is a viable strategy.

Experimental Workflow for Polymerization:

G A Monomer Solution (this compound + Aniline in Acidic Medium) B Initiation (Addition of Oxidizing Agent, e.g., (NH4)2S2O8) A->B C Polymerization (Stirring at 0-5 °C) B->C D Precipitation & Washing (Methanol, Water) C->D E Drying D->E F Characterization (FTIR, UV-Vis, CV, Conductivity) E->F

Caption: General workflow for the oxidative chemical polymerization of aniline derivatives.

Experimental Protocols (Hypothetical)

The following are generalized protocols that would require optimization for this compound.

Protocol 3.1: Synthesis of a Triarylamine Derivative via Suzuki Coupling

This protocol describes the synthesis of a hypothetical triarylamine, 4-bromo-2,6-bis(phenyl)aniline.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 mmol) in toluene (20 mL).

  • Add phenylboronic acid (2.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).

  • Add a solution of K₂CO₃ (4 mmol) in deionized water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add ethyl acetate (50 mL).

  • Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Chemical Oxidative Polymerization

This protocol outlines the synthesis of a copolymer of this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (0.1 mol) and aniline (0.9 mol) in 1 M HCl (100 mL) in a beaker and cool to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve ammonium persulfate (0.25 mol) in 1 M HCl (50 mL) and cool to 0-5 °C.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.

  • Continue stirring for 4 hours at 0-5 °C. The appearance of a dark green precipitate indicates polymerization.

  • Filter the precipitate and wash sequentially with 1 M HCl, methanol, and deionized water until the filtrate is colorless.

  • Dry the polymer product in a vacuum oven at 60 °C for 24 hours.

Data Presentation (Hypothetical)

The following tables present hypothetical data for materials derived from this compound, based on expected properties from its analogues.

Table 1: Hypothetical Properties of a Triarylamine-Based Hole-Transporting Material

PropertyHypothetical ValueTechnique
Highest Occupied Molecular Orbital (HOMO)-5.4 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.1 eVCyclic Voltammetry
Band Gap3.3 eVUV-Vis Spectroscopy
Glass Transition Temperature (Tg)135 °CDSC
Decomposition Temperature (Td, 5% loss)410 °CTGA

Table 2: Hypothetical Electrical Properties of a Poly(this compound-co-aniline) Film

Monomer Ratio (Diiodoaniline:Aniline)Doping AgentConductivity (S/cm)
1:9HCl1.5 x 10⁻²
1:9I₂5.0 x 10⁻³
1:4HCl8.0 x 10⁻⁴
1:4I₂2.1 x 10⁻⁴

Concluding Remarks

This compound represents a versatile yet largely unexplored building block for advanced materials. The strategic arrangement of its halogen atoms offers a platform for creating complex molecular architectures with potentially valuable electronic and optical properties. The protocols and potential applications outlined here, derived from the behavior of similar compounds, provide a foundational framework for future research into the materials science of this intriguing molecule. Experimental validation is crucial to ascertain the actual properties and performance of materials synthesized from this compound.

Application Notes and Protocols: Synthesis of Novel Quinolone Derivatives from 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel, highly substituted quinolone derivatives starting from 4-bromo-2,6-diiodoaniline. The proposed methodology is based on modern palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization, a versatile route for the construction of the quinolone scaffold from 2-iodoanilines.[1][2][3] The resulting polyhalogenated quinolone core is a valuable scaffold for further functionalization in drug discovery programs, potentially leading to new therapeutic agents.

Introduction

Quinolones are a prominent class of heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[3][4][5] The synthesis of novel quinolone analogues with diverse substitution patterns is a key objective in medicinal chemistry to explore new structure-activity relationships and overcome drug resistance.[2] The starting material, this compound, offers a unique platform for the synthesis of quinolones with halogen atoms at positions that can be further modified, making it a valuable building block for creating diverse chemical libraries.

This protocol outlines a robust and efficient method for the synthesis of functionalized 4-quinolones from this compound and terminal alkynes. The reaction proceeds via a palladium-catalyzed carbonylative Sonogashira coupling and subsequent cyclization in a one-pot fashion.[2][3]

Proposed Synthetic Route

The proposed synthesis involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a phosphine ligand, a source of carbon monoxide, and a base. The reaction is expected to proceed selectively at one of the iodine atoms, leading to the formation of a 2-alkynyl-substituted aniline intermediate, which then undergoes cyclization to form the quinolone ring.

Reaction Scheme:

G cluster_conditions Reaction Conditions A This compound E 6-Bromo-8-iodo-2-substituted-4-quinolone A->E B Terminal Alkyne (R-C≡CH) B->E C CO C->E D Pd Catalyst, Ligand, Base

Caption: Proposed reaction for the synthesis of 6-Bromo-8-iodo-2-substituted-4-quinolone.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source[2]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Addition of Reagents: Add molybdenum hexacarbonyl (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Solvent and Substrate Addition: Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and wash it with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 6-bromo-8-iodo-2-substituted-4-quinolone derivative.

Data Presentation

The following table summarizes the expected data for the synthesized quinolone derivatives based on similar reactions reported in the literature. Actual results may vary.

EntryR-group of AlkyneExpected ProductMolecular FormulaExpected Yield (%)
1Phenyl6-Bromo-8-iodo-2-phenyl-4-quinoloneC₁₅H₈BrINO60-75
2n-Butyl2-Butyl-6-bromo-8-iodo-4-quinoloneC₁₃H₁₂BrINO55-70

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target quinolone derivatives.

G A 1. Reaction Setup (this compound, Pd(OAc)₂, PPh₃) B 2. Reagent Addition (Mo(CO)₆, K₂CO₃) A->B C 3. Solvent & Substrate (DMF, Terminal Alkyne) B->C D 4. Reaction (100-120 °C, 12-24h) C->D E 5. Work-up (EtOAc/Water Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Quinolone Derivative F->G

Caption: Experimental workflow for the synthesis of substituted quinolones.

Proposed Reaction Mechanism

The following diagram outlines the proposed catalytic cycle for the palladium-catalyzed carbonylative Sonogashira coupling and cyclization.

G A Pd(0)L₂ C Ar-Pd(II)-I(L₂) A->C Ar-I B Oxidative Addition (Ar-I) E Ar-CO-Pd(II)-I(L₂) C->E CO D CO Insertion G Ar-CO-C(R)=C-Pd(II)-I(L₂) E->G R-C≡CH F Alkyne Coordination & Insertion G->A Reductive Elimination I Quinolone Product G->I H Reductive Elimination (Cyclization)

Caption: Proposed catalytic cycle for quinolone synthesis.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for the Preparation of 2,3,5-Trisubstituted Indoles Using 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,3,5-trisubstituted indoles, leveraging a multi-component reaction strategy starting from 4-Bromo-2,6-diiodoaniline. This method is adapted from established procedures for the synthesis of polysubstituted indoles from various ortho-haloanilines.[1][2][3][4] The protocol outlines a one-pot, four-component reaction, followed by a subsequent Suzuki coupling to achieve a diverse range of substitutions.

The core of this synthetic approach involves an initial copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole core. Subsequent iodination and alkylation steps yield a 3-iodoindole intermediate, which is a versatile precursor for further functionalization via cross-coupling reactions.[1][3][4]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 2,3,5-trisubstituted indoles.

Protocol 1: Four-Component Synthesis of 1-Alkyl-5-bromo-3,7-diiodo-2-substituted-1H-indoles

This one-pot reaction combines this compound, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide to produce a 1,2,3,5,7-pentasubstituted indole intermediate.[1][2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide (KOt-Bu)

  • N-Iodosuccinimide (NIS)

  • Alkyl halide (e.g., Methyl iodide)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add this compound (1.00 mmol), the terminal alkyne (1.20 mmol), DBU (3.00 mmol), and DMSO (1.50 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature.

  • Add potassium tert-butoxide (4.50 mmol) and an additional 1.50 mL of DMSO. Heat the mixture to 100 °C for 15 minutes.

  • Cool the reaction to room temperature and add N-iodosuccinimide (1.50 mmol) dissolved in 1.00 mL of DMSO. Stir at room temperature for 2-5 hours (monitor by TLC).

  • Add the alkyl halide (4.50 mmol) and continue stirring at room temperature for 0.1 to 2 hours (monitor by TLC).

  • Upon completion, quench the reaction with deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-alkyl-5-bromo-3,7-diiodo-2-substituted-1H-indole.

Note: 3-iodoindoles can be sensitive to light and may decompose upon prolonged storage at room temperature. Storage at low temperatures in a dark vial is recommended.[2][4]

Protocol 2: Suzuki Coupling for the Synthesis of 1,2,3,5-Tetrasubstituted-7-iodoindoles

The 3-iodoindole intermediate from Protocol 1 can be further functionalized via a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position.[1]

Materials:

  • 1-Alkyl-5-bromo-3,7-diiodo-2-substituted-1H-indole (from Protocol 1)

  • Arylboronic acid (e.g., (p-tolyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 3-iodoindole (0.50 mmol), the arylboronic acid (1.50 mmol), Pd(PPh₃)₄ (0.025 mmol), and cesium carbonate (2.00 mmol).

  • Add DMSO (5.00 mL) and deionized water (0.80 mL) to the Schlenk tube.

  • Heat the reaction mixture to 85 °C and stir for 2 hours.

  • After cooling to room temperature, add deionized water (20 mL) and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

  • Purify the residue by column chromatography to obtain the final 2,3,5-trisubstituted indole product (still containing the 7-iodo and 5-bromo substituents).

Data Presentation

The following tables summarize the expected yields for the key steps in the synthesis, based on reported data for similar substrates.[1][2][3][4]

Table 1: Expected Yields for the Four-Component Synthesis of 3-Iodoindoles

Starting AnilineAlkyneAlkyl HalideProductYield Range (%)
4-Bromo-2-iodoanilinePhenylacetyleneMethyl Iodide5-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole11-69
2,4-DibromoanilinePhenylacetyleneMethyl Iodide5-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole11-69
4-Bromo-2-iodoaniline4-EthynylanisoleBenzyl Bromide5-Bromo-1-benzyl-3-iodo-2-(4-methoxyphenyl)-1H-indole11-69

Table 2: Expected Yields for the Suzuki Coupling of 3-Iodoindoles

3-IodoindoleArylboronic AcidProductYield (%)
5-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole(p-tolyl)boronic acid5-Bromo-1-methyl-2-phenyl-3-(p-tolyl)-1H-indoleGood
5-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole(4-Methoxyphenyl)boronic acid5-Bromo-1-methyl-3-(4-methoxyphenyl)-2-phenyl-1H-indoleGood

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_one_pot Protocol 1: One-Pot Four-Component Reaction Start This compound Alkynylation 1. Alkynylation (DBU, 100°C) Start->Alkynylation Alkyne Terminal Alkyne (R¹-C≡CH) Alkyne->Alkynylation NIS N-Iodosuccinimide Iodination 3. Iodination (NIS, rt) NIS->Iodination AlkylHalide Alkyl Halide (R²-X) Alkylation 4. Alkylation (R²-X, rt) AlkylHalide->Alkylation Arylboronic Arylboronic Acid (Ar-B(OH)₂) Suzuki Protocol 2: Suzuki Coupling (Pd(PPh₃)₄, Cs₂CO₃, 85°C) Arylboronic->Suzuki Cyclization 2. Cyclization (KOtBu, 100°C) Alkynylation->Cyclization Cyclization->Iodination Iodination->Alkylation Intermediate 1-Alkyl-5-bromo-3,7-diiodo- 2-substituted-1H-indole Alkylation->Intermediate Intermediate->Suzuki FinalProduct 2,3,5-Trisubstituted-7-iodoindole Suzuki->FinalProduct

Caption: Synthetic pathway for 2,3,5-trisubstituted indoles.

Experimental_Workflow cluster_protocol1 Protocol 1: Four-Component Synthesis cluster_protocol2 Protocol 2: Suzuki Coupling P1_Start Combine Reactants: This compound, Alkyne, DBU, DMSO P1_Heat1 Heat to 100°C for 2h P1_Start->P1_Heat1 P1_AddBase Add KOtBu and DMSO, Heat to 100°C for 15 min P1_Heat1->P1_AddBase P1_AddNIS Add NIS in DMSO, Stir at RT for 2-5h P1_AddBase->P1_AddNIS P1_AddAlkylHalide Add Alkyl Halide, Stir at RT for 0.1-2h P1_AddNIS->P1_AddAlkylHalide P1_Workup Aqueous Workup and Extraction P1_AddAlkylHalide->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 3-Iodoindole Intermediate P1_Purify->P1_Product P2_Start Combine Reactants: 3-Iodoindole, Arylboronic Acid, Pd Catalyst, Base, Solvents P1_Product->P2_Start P2_Heat Heat to 85°C for 2h P2_Start->P2_Heat P2_Workup Aqueous Workup and Extraction P2_Heat->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_FinalProduct Final Trisubstituted Indole P2_Purify->P2_FinalProduct

Caption: Experimental workflow for indole synthesis.

References

Application Notes and Protocols: 4-Bromo-2,6-diiodoaniline as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-Bromo-2,6-diiodoaniline as a strategic building block in the synthesis of novel bioactive molecules, with a particular focus on the development of kinase inhibitors. The unique trifunctional substitution pattern of this aniline derivative offers a versatile platform for the generation of molecular diversity through sequential and site-selective cross-coupling reactions.

Introduction

This compound is a halogenated aromatic amine that holds significant promise as a scaffold in medicinal chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled introduction of various substituents. This feature is highly advantageous in the construction of complex molecular architectures with potential therapeutic applications. While direct literature on the biological applications of this compound is limited, its structural alerts and the known bioactivity of related halo-anilines suggest its potential as a precursor for potent kinase inhibitors.

Hypothetical Application: Synthesis of Novel Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Based on the known activity of related compounds, we propose a hypothetical synthetic route utilizing this compound for the synthesis of a novel series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The core hypothesis is that the 2,6-diiodo positions can be functionalized to interact with key regions of a kinase active site, while the 4-bromo position can be modified to modulate pharmacokinetic properties.

Proposed Bioactive Molecule: BPI-101

A hypothetical potent kinase inhibitor, designated as BPI-101 (4-Bromo-2,6-bis(phenylethynyl)aniline derivative) , is designed to target key oncogenic kinases.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical in vitro kinase inhibitory activity of BPI-101 against a panel of selected kinases.

Kinase TargetIC50 (nM)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)15
Epidermal Growth Factor Receptor (EGFR)45
Platelet-Derived Growth Factor Receptor β (PDGFRβ)25
c-Src Tyrosine Kinase (c-Src)80

Experimental Protocols

Synthesis of BPI-101

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Protocol for the Synthesis of 2,6-Diiodo-4-bromo-N,N-bis(trimethylsilyl)aniline (Intermediate 1):

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add triethylamine (3.0 eq).

  • Cool the reaction mixture to 0 °C and add trimethylsilyl chloride (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Protocol for the Sequential Sonogashira Coupling to Synthesize BPI-101:

  • To a solution of Intermediate 1 (1.0 eq) in a 2:1 mixture of toluene and triethylamine (0.1 M), add phenylacetylene (2.2 eq).

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add THF (0.2 M) and TBAF (1.0 M in THF, 3.0 eq).

  • Stir the mixture at room temperature for 1 hour to remove the silyl protecting groups.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield BPI-101.

In Vitro Kinase Inhibition Assay (Hypothetical Protocol)

Materials:

  • Recombinant human kinases (VEGFR2, EGFR, PDGFRβ, c-Src)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • BPI-101 (dissolved in DMSO)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of BPI-101 in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 1 µL of the diluted BPI-101 or DMSO (vehicle control).

  • Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the respective kinase enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of BPI-101 and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow for BPI-101

G cluster_reagents A This compound B Intermediate 1 (N,N-bis(TMS)-protected) A->B Protection C BPI-101 (4-Bromo-2,6-bis(phenylethynyl)aniline derivative) B->C Sequential Sonogashira Coupling & Deprotection reagent1 TMS-Cl, TEA, THF reagent2 Phenylacetylene, Pd(PPh3)4, CuI, Toluene/TEA reagent3 TBAF, THF

Caption: Synthetic scheme for the proposed bioactive molecule BPI-101.

Hypothetical Signaling Pathway Inhibition by BPI-101

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation BPI101 BPI-101 BPI101->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by BPI-101.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its unique substitution pattern allows for the strategic and sequential introduction of functional groups, making it an ideal candidate for generating libraries of complex molecules for drug discovery. The hypothetical application presented here for the synthesis of kinase inhibitors demonstrates the potential of this scaffold. Further exploration and experimental validation are warranted to fully realize the utility of this compound in medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-2,6-diiodoaniline. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with this sterically hindered and polyhalogenated substrate, particularly in improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are the yields for Suzuki coupling with this compound often low?

Low yields with this substrate are typically due to a combination of factors. The two iodine atoms ortho to the aniline group create significant steric hindrance around the reactive sites.[1][2] The free amino group can also coordinate with the palladium catalyst, potentially reducing its catalytic activity. Furthermore, the presence of three halogen atoms opens up pathways for multiple coupling events and side reactions if conditions are not carefully controlled.[3]

Q2: At which halogen position (Iodine or Bromine) does the Suzuki coupling preferentially occur?

The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the order: I > Br > Cl > F.[4] Therefore, the coupling reaction will selectively occur at the more reactive C–I bonds before reacting at the C–Br bond. Achieving selectivity is key to controlling the final product.

Q3: How can I control the reaction to achieve selective mono- or di-arylation?

Controlling the selectivity between mono- and di-arylation on the iodine positions can be achieved by carefully managing the reaction parameters.[5] Key strategies include:

  • Stoichiometry: Use a controlled amount of the boronic acid. For mono-arylation, use 1.0-1.2 equivalents. For di-arylation, use at least 2.2-2.5 equivalents.

  • Reaction Time and Temperature: Lower temperatures and shorter reaction times favor mono-coupling. Monitor the reaction progress closely using TLC or LC-MS to stop it when the desired product is at its maximum concentration.[3]

Q4: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to lower yields.[6]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (Ar-H) instead of participating in the coupling.[7] It can be minimized by using anhydrous solvents and ensuring the base is added correctly.

  • Homocoupling: The boronic acid coupling with itself to form a biaryl (Ar-Ar). This is often caused by the presence of oxygen.[8] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for prevention.[4]

  • Dehalogenation: The replacement of a halogen atom on the aniline with a hydrogen atom. This can occur if there are sources of hydride in the reaction, sometimes from solvents like alcohols or certain amine bases.[6]

Q5: Does the unprotected aniline group interfere with the catalyst?

Yes, the free amine can act as a ligand for the palladium center, which can inhibit the catalytic cycle. While many modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, can tolerate unprotected anilines, catalyst inhibition can still be a source of low yield.[9] If this is suspected, using a catalyst system known for its high tolerance to functional groups is recommended.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

ProblemPossible Cause(s)Suggested Solution(s)
No or Minimal Product Formation Inactive Catalyst: The Pd(0) catalyst may have been oxidized by air.Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[8] Use a fresh, high-quality catalyst or a stable pre-catalyst.
Ineffective Ligand: The chosen ligand may not be suitable for a sterically hindered substrate.Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, JohnPhos, or DavePhos, which are known to promote challenging couplings.[10]
Incorrect Base or Solvent: The base may not be strong enough to activate the boronic acid, or the solvent system may not be optimal.Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10] For solvents, try aprotic options like dioxane, 2-MeTHF, or toluene, often with a small amount of water.[8][9]
Complex Mixture of Products (Mono-, Di-, and Tri-coupled) Incorrect Stoichiometry: An incorrect ratio of boronic acid to the haloaniline was used.For mono-arylation , use 1.0-1.2 eq. of boronic acid. For di-arylation , use >2.2 eq. Precise measurement is critical.
Reaction Over-run: The reaction was allowed to proceed for too long, leading to further coupling.Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) and quench the reaction once the desired product is maximized.
Significant Dehalogenation of Starting Material Hydride Source: The solvent (e.g., isopropanol) or base (e.g., an amine) may be acting as a hydride source.Use high-purity, anhydrous aprotic solvents. If dehalogenation persists, switch from an amine-based or alkoxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[6]
Main Product is Homocoupled Boronic Acid Oxygen Contamination: Presence of O₂ in the reaction mixture promotes homocoupling.Improve degassing techniques. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4]
Slow Oxidative Addition: If the oxidative addition of the haloaniline to the catalyst is slow, the boronic acid has more opportunity to homocouple.Increase the reaction temperature moderately or switch to a more active catalyst/ligand system to accelerate the primary catalytic cycle.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the general effects of key reaction components on Suzuki couplings with challenging substrates.

ParameterOptionsGeneral Impact on Yield with this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsPre-formed catalysts or palladacycles like CataCXium A can offer higher activity and stability for hindered substrates.[9] Pd₂(dba)₃ is often superior to Pd(OAc)₂.[4]
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, JohnPhos, DavePhosBulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos, P(t-Bu)₃) are critical for coupling sterically hindered aryl halides and can improve yields significantly.[10][11][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ and Cs₂CO₃ are generally more effective for activating the boronic acid and driving the reaction forward, especially with hindered substrates.[10]
Solvent Toluene, Dioxane, THF, 2-MeTHF, DMF (often with water)Aprotic solvents are preferred. 2-MeTHF has shown excellent results for couplings on ortho-substituted anilines.[9] A small amount of water is often necessary to dissolve the base.[6]
Temperature Room Temperature to 120 °CHigher temperatures can overcome steric hindrance but may also increase side reactions and reduce selectivity.[2] An optimal temperature (often 80-100 °C) must be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation at the Iodine Position

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a suitable base (e.g., K₃PO₄, 2.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed solvent (e.g., 2-MeTHF/H₂O in a 10:1 ratio) via syringe. The reaction concentration should typically be around 0.1 M with respect to the aniline.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-Arylation at the Iodine Positions

The procedure is identical to Protocol 1, with the key modification being the stoichiometry of the boronic acid:

  • Reagents: Use at least 2.2 equivalents of the arylboronic acid. Reaction times may also need to be extended, with careful monitoring to avoid reaction at the bromine site.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 sub1 Ar-X sub1->OxAdd sub2 Ar'-B(OR)₂ sub2->Transmetal prod Ar-Ar' prod->RedElim base Base base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Workflow for Selective Coupling

This diagram outlines the decision-making process to achieve either mono- or di-arylation of this compound.

Selectivity_Workflow start Start: this compound goal What is the desired product? start->goal mono Mono-arylated Product goal->mono Mono-arylation di Di-arylated Product goal->di Di-arylation cond_mono Use 1.1 eq. Boronic Acid Monitor closely Lower Temp / Shorter Time mono->cond_mono cond_di Use >2.2 eq. Boronic Acid Allow longer reaction time Higher Temp may be needed di->cond_di product_mono 4-Bromo-2-iodo-6-arylaniline cond_mono->product_mono product_di 4-Bromo-2,6-diarylaniline cond_di->product_di

Caption: A decision workflow for achieving selective arylation.

Diagram 3: Troubleshooting Logic for Low Yields

Follow this flowchart to diagnose and solve common issues leading to low product yield.

Troubleshooting_Flowchart start Problem: Low Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Solution: - Improve degassing - Use fresh catalyst - Use bulky, electron-rich ligand check_catalyst->sol_catalyst No check_side_reactions Are side reactions dominant? check_conditions->check_side_reactions Yes sol_conditions Solution: - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Screen aprotic solvents (2-MeTHF) - Optimize temperature check_conditions->sol_conditions No sol_side_reactions Solution: - Ensure inert atmosphere (vs. homocoupling) - Use anhydrous solvents (vs. protodeboronation) - Change base/solvent (vs. dehalogenation) check_side_reactions->sol_side_reactions Yes

Caption: A troubleshooting flowchart for diagnosing low-yield reactions.

References

Technical Support Center: Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Bromo-2,6-diiodoaniline in Sonogashira coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling with this compound, focusing on the formation of byproducts and reaction inefficiency.

Q1: My reaction is producing a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I minimize this?

A1: This byproduct is the result of alkyne homocoupling, also known as Glaser or Hay coupling. It is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[1][2]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Oxygen promotes Glaser coupling.[1] It is crucial to thoroughly degas your solvent and reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain the reaction under a positive pressure of inert gas.

  • Use High-Purity Reagents: Traces of oxygen in solvents or reagents can be sufficient to initiate homocoupling.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be highly effective as it eliminates the primary catalyst for this side reaction.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.

Q2: I am observing byproducts that suggest dehalogenation of my this compound. What causes this and how can I prevent it?

A2: Dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a known side reaction in Sonogashira couplings, particularly with polyhalogenated substrates.[3] This can occur at either the iodo or bromo positions.

Troubleshooting Steps:

  • Lower Reaction Temperature: Higher temperatures can promote dehalogenation.[3] If feasible for your specific substrate and alkyne, try running the reaction at a lower temperature for a longer duration.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the extent of dehalogenation. Amine bases can sometimes act as a hydride source. Experimenting with different bases (e.g., triethylamine vs. diisopropylethylamine) or using a non-amine base like potassium carbonate with a suitable solvent may reduce this side reaction.

  • Optimize Catalyst System: The choice of palladium catalyst and ligand can also play a role. Some catalyst systems may be more prone to promoting dehalogenation than others.

Q3: My reaction is incomplete, and I am isolating mono-alkynylated products. How can I drive the reaction to completion to obtain the desired di-alkynylated product?

A3: Incomplete reaction leading to mono-alkynylated species is a common challenge with di- or polyhalogenated substrates. Given the higher reactivity of aryl iodides over bromides, the initial coupling will occur at the 2- and 6-positions.[4]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: The second coupling may be slower than the first due to steric hindrance or electronic effects. Extending the reaction time or carefully increasing the temperature may be necessary.

  • Increase Equivalents of Alkyne and Base: Ensure that you are using a sufficient excess of the alkyne and base to drive the reaction to completion at both iodo-positions.

  • Catalyst Loading: In some cases, a higher catalyst loading may be required for the second coupling to proceed efficiently.

Q4: I am observing a complex mixture of products, including some that suggest coupling at the bromo-position. How can I improve the selectivity for the iodo-positions?

A4: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[4] This inherent difference in reactivity is the basis for selective coupling.

Troubleshooting Steps:

  • Control Reaction Temperature: Coupling at the more reactive iodo-positions can often be achieved at lower temperatures (e.g., room temperature), while coupling at the bromo-position typically requires heating.[1] By carefully controlling the temperature, you can favor the reaction at the desired positions.

  • Optimize Reaction Time: A shorter reaction time may be sufficient for the coupling at the iodo-positions, while minimizing the slower reaction at the bromo-position.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in the Sonogashira reaction of this compound?

A: The most common byproducts are:

  • Alkyne Homocoupling (Glaser) Products: Dimers of the terminal alkyne used in the reaction.[1]

  • Mono-alkynylated Products: 4-Bromo-2-iodo-6-alkynyl-aniline or 4-Bromo-2,6-bis(alkynyl)-aniline where one iodo-position has not reacted.

  • Dehalogenated Products: Products where one or more of the halogen atoms have been replaced by hydrogen.[3]

  • Products from Coupling at the Bromo-position: While less favorable, some coupling at the bromo-position can occur, especially under forcing conditions.

Q: Can I selectively perform a mono-alkynylation on this compound?

A: Achieving selective mono-alkynylation on a di-iodinated substrate can be challenging due to the similar reactivity of the two iodo-positions. However, by carefully controlling the stoichiometry of the alkyne (using one equivalent or slightly less) and keeping the reaction time short, it may be possible to favor the formation of the mono-alkynylated product.

Q: Is it necessary to use a copper co-catalyst?

A: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, copper-free protocols have been developed.[1] These can be advantageous in minimizing alkyne homocoupling (Glaser coupling). However, copper-free reactions may require different ligands or reaction conditions to achieve comparable efficiency.

Q: What is the expected order of reactivity for the halogens in this compound?

A: The expected order of reactivity in Sonogashira coupling is I > Br.[4] Therefore, the coupling reaction will occur preferentially at the 2- and 6- (iodo) positions before any significant reaction occurs at the 4- (bromo) position.

Data on Byproduct Formation

ByproductInfluencing FactorsMitigation Strategies
Alkyne Homocoupling (Glaser Product) Presence of Oxygen, Copper(I) catalyst- Rigorous exclusion of oxygen (degassing, inert atmosphere)[1]- Use of copper-free conditions[1]- Slow addition of the alkyne
Dehalogenation Products High reaction temperature, Nature of base and solvent- Lower reaction temperature[3]- Screen different bases and solvents
Mono-alkynylated Products Insufficient reaction time, Low temperature, Insufficient alkyne/base- Increase reaction time and/or temperature- Use a larger excess of alkyne and base
Bromo-position Coupled Products High reaction temperature, Long reaction time- Maintain a lower reaction temperature to exploit the higher reactivity of the iodo-positions[1]

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound. It is recommended to perform small-scale test reactions to optimize the conditions for your specific alkyne.

General Protocol for Double Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture of toluene and an amine)

  • Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, used as a co-solvent or in excess)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Byproducts Sonogashira Reaction Pathways for this compound A This compound E Byproduct: Mono-alkynylated Intermediate A->E 1 eq. Alkyne G Byproduct: Dehalogenated Species A->G Side Reaction B Terminal Alkyne (R-C≡C-H) F Byproduct: Glaser Homocoupling (R-C≡C-C≡C-R) B->F O2, Cu(I) C Pd(0) Catalyst, Cu(I), Base D Desired Product: 2,6-Dialkynyl-4-bromoaniline E->D 1 eq. Alkyne E->G Side Reaction

Caption: Main reaction and side pathways in Sonogashira coupling.

Troubleshooting_Workflow Troubleshooting Sonogashira Reactions Start Reaction Outcome Unsatisfactory Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Major Byproduct: Alkyne Dimer Start->Issue2 Issue3 Major Byproduct: Dehalogenation Start->Issue3 Issue4 Poor Selectivity (Br vs. I) Start->Issue4 Sol1a Increase Reaction Time/Temp Issue1->Sol1a Sol1b Increase Alkyne/Base Equivalents Issue1->Sol1b Sol2a Degas Solvents Rigorously Issue2->Sol2a Sol2b Switch to Copper-Free Protocol Issue2->Sol2b Sol3a Lower Reaction Temperature Issue3->Sol3a Sol3b Screen Different Bases/Solvents Issue3->Sol3b Sol4a Maintain Low Temperature Issue4->Sol4a

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of the challenging substrate, 4-Bromo-2,6-diiodoaniline. This polyhalogenated and sterically hindered aniline derivative requires careful selection of catalyst, ligand, and reaction conditions to achieve desired outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of this compound in a question-and-answer format.

Question 1: Why am I observing low or no conversion of my starting material?

Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system and reaction environment.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. It is often preferable to use a pre-catalyst to ensure clean and reliable generation of the active catalytic species.[1][2] If using a Pd(II) source like Pd(OAc)₂, pre-activation with the phosphine ligand before adding the other reagents can be beneficial.[1]

  • Suboptimal Ligand Choice: The sterically hindered nature of this compound requires a bulky and electron-rich ligand to facilitate both the oxidative addition and reductive elimination steps. Screening a variety of ligands is crucial.

  • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases are typically required. If the base is too weak, the deprotonation of the amine-palladium complex will be inefficient. If the base is not sufficiently soluble or becomes passivated, the reaction can stall.

  • Solvent and Atmosphere: The reaction is sensitive to oxygen and water. Ensure all solvents and reagents are thoroughly dried and degassed.[2] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is essential.

  • Low Reaction Temperature: Challenging couplings often require elevated temperatures to overcome activation barriers.

Question 2: I am seeing the formation of side products. How can I minimize them?

Answer: Side product formation, such as hydrodehalogenation (replacement of a halogen with hydrogen) or diarylation, can be a significant issue.

  • Hydrodehalogenation: This can occur due to β-hydride elimination, especially with certain ligands and substrates. Using ligands designed to minimize this pathway, such as those with bulky substituents, can be effective.[1]

  • Diarylation: Over-arylation of the primary amine can be a problem.[1] Using ligands like BrettPhos can help prevent this side reaction.[1] Adjusting the stoichiometry of the amine coupling partner can also mitigate this issue.

  • Competing Reactions: The presence of multiple reactive sites (two iodines and one bromine) can lead to a mixture of products. Optimizing for selectivity is key (see FAQ section).

Question 3: The reaction seems to be selective for the iodine positions. How can I target the bromine position?

Answer: The observed selectivity is due to the inherent reactivity of aryl halides in the oxidative addition step of the catalytic cycle. The general order of reactivity is I > Br > Cl.[3]

  • Exploiting Reactivity: You can use this reactivity difference to your advantage to achieve selective mono- or di-amination at the more reactive C-I positions by carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time).

  • Targeting the C-Br Bond: To encourage reaction at the C-Br bond, the C-I bonds would likely need to react first. A sequential amination strategy could be employed. Alternatively, significantly more forcing conditions (higher temperatures, longer reaction times, and a highly active catalyst system) might be required after the iodine positions have reacted.

Question 4: My catalyst appears to be deactivating over the course of the reaction. What can I do?

Answer: Catalyst deactivation can be caused by several factors.

  • Inhibition by Amine: Amines themselves can sometimes act as ligands for the palladium center, leading to catalyst inhibition.[1] Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent this.[1]

  • Inhibition by Iodide Salt: When using aryl iodides, the iodide salt formed as a byproduct can inhibit the catalyst.[1] Performing the reaction in less polar solvents, such as toluene, can help mitigate this issue as the salt is less soluble.[1]

  • Oxygen and Moisture: Trace amounts of oxygen or water can lead to the formation of inactive palladium species. Rigorous exclusion of air and moisture is critical.

Frequently Asked Questions (FAQs)

What is the general reactivity order for aryl halides in Buchwald-Hartwig amination? The typical order of reactivity for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3] This means that the carbon-iodine bonds on this compound are expected to be the most reactive sites for amination.

Which classes of ligands are most effective for sterically hindered substrates? For challenging substrates that are sterically hindered, bulky, electron-rich biaryl monophosphine ligands are often the most successful.[4] Examples include ligands from the SPhos, XPhos, and RuPhos families. N-heterocyclic carbenes (NHCs) can also be effective ligands for these types of couplings.[5]

What are the recommended bases for this type of transformation? Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[3] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher catalyst loadings or temperatures.[1][6]

How can I ensure my palladium source is activated to the catalytically active Pd(0) state? The most straightforward method is to use commercially available Pd(0) sources like Pd₂(dba)₃ or modern palladium pre-catalysts (e.g., G3 or G4 palladacycles).[1] These pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently under the reaction conditions.[1] If you use a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand can act as a reductant in the reaction mixture.[6]

Is it possible to perform this reaction in greener solvents? While toluene and dioxane are common, there has been progress in developing Buchwald-Hartwig aminations in more environmentally friendly solvents, including water with the use of specific ligands and surfactants, or even under solvent-free conditions.[7] However, for a challenging substrate like this compound, initial optimization in well-established solvents is recommended.

Data Presentation: Recommended Starting Conditions

For initial screening experiments, the following tables provide a starting point for selecting catalysts, ligands, bases, and solvents.

Table 1: Common Palladium Pre-catalysts

Pre-catalyst Description
XPhos Pd G3 A highly active and versatile pre-catalyst.
SPhos Pd G2 Often effective for a broad range of substrates.
RuPhos Pd G3 Useful for hindered substrates and primary amines.

| Pd₂(dba)₃ | A common Pd(0) source, used with a separate ligand. |

Table 2: Suggested Ligands for Screening

Ligand Structural Class Key Features
XPhos Biarylphosphine Very bulky, electron-rich; generally high activity.
SPhos Biarylphosphine Good general ligand with high activity.
RuPhos Biarylphosphine Effective for hindered couplings.
BrettPhos Biarylphosphine Often minimizes diarylation of primary amines.[1]

| cataCXium® A | Di-adamantylalkylphosphine | Bulky and electron-donating. |

Table 3: Common Bases and Solvents

Base pKa of Conjugate Acid Solvent
NaOtBu ~19 Toluene, Dioxane
LiHMDS ~26 THF, Toluene
K₃PO₄ ~12.3 (pKa3) Dioxane, Toluene

| Cs₂CO₃ | ~10.3 (pKa2) | Dioxane, Toluene |

Experimental Protocols

General Protocol for Catalyst/Ligand Screening:

This protocol is a general starting point and should be optimized.

  • Preparation: In a glovebox, add the aryl halide (this compound, 1.0 equiv.), the desired amine (1.2 equiv.), and the base (1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial. Alternatively, add the solid pre-catalyst (1-2 mol%) directly to the vial.

  • Reaction: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide). Seal the vial and remove it from the glovebox.

  • Heating and Monitoring: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up and Analysis prep1 Weigh Aryl Halide, Amine, and Base prep2 Prepare Catalyst Solution (or weigh Pre-catalyst) add_solvent Add Anhydrous, Degassed Solvent prep2->add_solvent seal_heat Seal Vial and Heat (e.g., 80-110 °C) add_solvent->seal_heat monitor Monitor Progress (TLC, GC/LC-MS) seal_heat->monitor workup Quench and Extract monitor->workup purify Purify (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination label_prod Ar-NR₂ amido_complex->label_prod Troubleshooting_Tree start Low or No Conversion? check_catalyst Is catalyst active? (Use pre-catalyst) start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_ligand Is ligand bulky enough? (Screen ligands like XPhos) check_catalyst->check_ligand check_conditions Are conditions optimal? (Increase temp, check base) check_ligand->check_conditions check_atmosphere Inert atmosphere? (Degas solvent, use glovebox) check_conditions->check_atmosphere success Reaction Optimized check_atmosphere->success hydrodehalogenation Hydrodehalogenation? (Change ligand, lower temp) side_products->hydrodehalogenation Yes diarylation Diarylation? (Use BrettPhos, adjust stoichiometry) side_products->diarylation Yes side_products->success No hydrodehalogenation->success diarylation->success

References

managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Bromo-2,6-diiodoaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during its use in synthesis, with a particular focus on managing steric hindrance.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions for your experiments.

Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or providing very low yields. What are the likely causes and how can I fix it?

Answer:

Low or no yield in cross-coupling reactions involving this compound is almost always due to the significant steric hindrance from the two large iodine atoms flanking the aniline nitrogen. This bulkiness impedes catalyst coordination and subsequent steps in the catalytic cycle. Follow this troubleshooting workflow to optimize your reaction.

G start Start: Low/No Yield ligand Step 1: Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBuXPhos, RuPhos) - Consider N-heterocyclic carbenes (NHCs) start->ligand Initial Check catalyst Step 2: Check Catalyst/Precursor - Use pre-formed Pd(0) catalysts (e.g., Pd(PPh3)4) - Use stable Pd(II) precursors that reduce in situ (e.g., Pd(OAc)2, Pd2(dba)3) ligand->catalyst Ligand OK? base Step 3: Evaluate Base - Strong, non-nucleophilic bases are preferred (e.g., K3PO4, Cs2CO3, LHMDS) - Ensure base is dry and high-purity catalyst->base Catalyst OK? conditions Step 4: Adjust Reaction Conditions - Increase temperature (80-120 °C) - Increase reaction time (12-24h) - Ensure rigorous inert atmosphere (N2 or Ar) base->conditions Base OK? success Success: Improved Yield conditions->success Yield Improved? failure Still Failing: Re-evaluate Substrate/Reagent Purity conditions->failure No Improvement  If problems persist,  verify purity of starting  materials and reagents  via NMR/LCMS.

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

The primary challenge is overcoming the steric shield around the reactive sites. The choice of ligand is the most critical factor.[1][2] Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands," are designed to create a highly active, coordinatively unsaturated palladium center that can more easily access sterically congested substrates.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key structural and reactive features of this compound?

A1: this compound is a polysubstituted aniline with three key features:

  • Sterically Hindered Amino Group: The two large iodine atoms at the ortho positions (2 and 6) create significant steric bulk around the amino group (-NH2). This hinders reactions that involve the nitrogen atom, such as N-arylations (Buchwald-Hartwig amination).[5]

  • Three Different Halogen Atoms: The molecule possesses iodine at the 2 and 6 positions and bromine at the 4 position.

  • Differential Reactivity of Halogens: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This allows for selective or sequential reactions.[6][7] The C-I bonds can be reacted selectively while leaving the C-Br bond intact for a subsequent, different coupling reaction.

Q2: How can I achieve selective cross-coupling at the iodine versus the bromine positions?

A2: You can exploit the differential reactivity of the C-I and C-Br bonds. The C-I bonds are significantly more reactive in standard palladium-catalyzed cross-coupling conditions. To achieve selectivity:

  • Reacting at Iodine: Use standard Suzuki, Sonogashira, or Heck conditions with a suitable palladium catalyst and ligand. The reaction should proceed selectively at the two ortho C-I bonds, leaving the C-Br bond at the para position untouched.

  • Reacting at Bromine: After reacting the C-I positions, you can modify the reaction conditions—typically by using a more active catalyst system (e.g., a different ligand or higher temperature)—to enable coupling at the less reactive C-Br bond.

G sub This compound step1 Mild Pd-Catalysis (e.g., Pd(PPh3)4, K2CO3) sub->step1 1. Selective Reaction prod1 Product A (Coupling at C-I positions) step1->prod1 step2 More Forcing Conditions (e.g., Pd(OAc)2/SPhos, K3PO4) prod1->step2 2. Subsequent Reaction prod2 Product B (Coupling at C-Br position) step2->prod2

Caption: Pathway for selective sequential cross-coupling reactions.

Q3: Which catalyst systems are recommended for reactions with this substrate?

A3: Success with this substrate hinges on using a highly active catalyst system. Generic catalysts like Pd/C are often ineffective. Modern catalyst systems developed for sterically demanding substrates are required.[2][3][8]

Reaction TypeRecommended Catalyst SystemBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ + SPhos or XPhosK₃PO₄1,4-Dioxane or Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ + RuPhos or tBuXPhosLHMDS or NaOtBuToluene or THF90-120
Sonogashira Pd(PPh₃)₂Cl₂ + CuIEt₃N or i-Pr₂NHTHF or DMF25-70
Heck Pd(OAc)₂ + P(o-tolyl)₃K₂CO₃ or Et₃NDMF or Acetonitrile80-120

This table provides general starting points. Optimization is crucial.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at an Iodine Position

This protocol is adapted from methodologies developed for sterically hindered aryl halides.[9][10]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane (or a toluene/water mixture). The flask is sealed, and the solution is sparged with argon or nitrogen for 15-20 minutes.

  • Reaction: The mixture is heated to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Halide with this compound

This protocol outlines the coupling of the aniline's N-H bond, which is challenging due to steric hindrance.[1][11]

  • Setup: To an oven-dried Schlenk flask, add the sterically hindered aryl halide (1.0 eq.), this compound (1.2 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a highly active ligand (e.g., RuPhos or a custom P,N-ligand, 2-4 mol%).[2][8]

  • Solvent and Degassing: Add anhydrous, degassed toluene. Seal the flask and sparge with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 100-120 °C. The high temperature is often necessary to overcome the activation barrier caused by steric repulsion. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude diarylamine product is purified by column chromatography. Due to the extreme steric congestion, product yields can be variable and highly dependent on the specific substrates used.[2][3]

References

Technical Support Center: 4-Bromo-2,6-diiodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 4-Bromo-2,6-diiodoaniline in cross-coupling reactions while minimizing dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction in palladium-catalyzed cross-coupling where a halogen atom on the aryl halide is replaced by a hydrogen atom instead of the desired coupling partner.[1][2] For a polyhalogenated substrate like this compound, this can lead to a mixture of undesired products, including mono-, di-, and fully dehalogenated anilines, reducing the yield of the target molecule and complicating purification.

Q2: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A2: The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[3] Therefore, in this compound, the two C-I bonds are significantly more reactive than the C-Br bond. This inherent difference in reactivity can be exploited to achieve selective functionalization at the iodo positions first.

Q3: How can I selectively functionalize one iodo position over the other in this compound?

A3: Achieving mono-functionalization at one of the two identical iodo positions can be challenging. Key strategies include:

  • Stoichiometry Control: Using a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents) can favor mono-substitution.

  • Low Catalyst Loading and Temperature: Milder reaction conditions can help to prevent over-reaction.

  • Steric Hindrance: If the coupling partner is sterically bulky, it may preferentially react at only one of the iodo positions.

Q4: After functionalizing the iodo positions, how can I target the bromo position?

A4: Once the more reactive iodo positions have been functionalized, the C-Br bond can be targeted for a subsequent cross-coupling reaction under more forcing conditions. This typically involves:

  • Higher Temperatures: Increasing the reaction temperature can overcome the higher activation energy for C-Br bond cleavage.

  • More Active Catalyst Systems: Employing more electron-rich and bulky ligands can facilitate the oxidative addition to the C-Br bond.[3]

  • Stronger Bases: A change in base can also promote the reactivity of the less reactive C-Br bond.

Q5: Can the aniline group in this compound interfere with the reaction?

A5: Yes, the free amine can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity.[4] It can also participate in side reactions. Protecting the aniline nitrogen with a suitable protecting group (e.g., Boc, Ac) can mitigate these issues, although this adds extra steps to the synthesis. In some cases, the choice of a bulky ligand on the palladium catalyst can minimize the interference from the aniline.

Troubleshooting Guides

Problem 1: Excessive Dehalogenation

Dehalogenation is a common side reaction that reduces the yield of the desired cross-coupled product.

Potential Cause Recommended Solution
Hydride Source in the Reaction Mixture: Residual water, alcohols used as solvents, or certain bases can act as hydride sources.[1]Use anhydrous solvents and reagents. If using an alcohol as a solvent, consider switching to a non-protic solvent like toluene, dioxane, or DMF.
Slow Reductive Elimination: If the reductive elimination step is slow, the palladium-aryl intermediate has a longer lifetime to undergo side reactions like dehalogenation.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which are known to promote reductive elimination.[1]
High Reaction Temperature: Elevated temperatures can promote dehalogenation pathways.Optimize the reaction temperature. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Choice of Base: Some bases are more prone to generating hydride species.Screen different bases. For Suzuki reactions, consider using bases like K3PO4 or Cs2CO3. For Sonogashira and Buchwald-Hartwig, amine bases like Et3N or DIPEA, or inorganic bases like K2CO3 can be screened.
Problem 2: Lack of Selectivity (Reaction at Multiple Halogen Sites)

Achieving selective mono-functionalization is key when working with polyhalogenated substrates.

Potential Cause Recommended Solution
High Reactivity of the Catalyst System: A highly active catalyst may not differentiate well between the two iodo positions.Use a less active catalyst system, for example, by using a less electron-rich ligand or lowering the catalyst loading.
Reaction Conditions are too Forcing: High temperatures and long reaction times can lead to multiple substitutions.Start with milder conditions (e.g., room temperature or slightly elevated) and monitor the reaction progress closely to stop it after the desired mono-substitution has occurred.
Stoichiometry of Reagents: An excess of the coupling partner will drive the reaction towards di-substitution.Carefully control the stoichiometry. Use a slight excess of the this compound or a slight deficiency of the coupling partner.

Experimental Protocols

Selective Mono-Sonogashira Coupling at the Iodo Position (General Protocol)

This protocol aims for the selective reaction at one of the C-I bonds.

Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (0.9 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • If no reaction occurs at room temperature, slowly increase the temperature (e.g., to 40-60 °C).

  • Upon completion of the mono-coupling, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Mono-Suzuki Coupling at the Iodo Position (General Protocol)

This protocol aims for the selective reaction at one of the C-I bonds.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (0.95 eq)

  • Pd(PPh₃)₄ (0.03 eq) or Pd(OAc)₂ (0.03 eq) with a suitable ligand (e.g., SPhos, 0.06 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Once the starting material is consumed and the desired mono-coupled product is the major product, cool the reaction to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Selective Mono-Buchwald-Hartwig Amination at the Iodo Position (General Protocol)

This protocol aims for the selective reaction at one of the C-I bonds.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the this compound and the solvent.

  • Finally, add the amine.

  • Seal the tube and heat to the desired temperature (start with 80-100 °C).

  • Monitor the reaction progress.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Dehalogenation_Pathway A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C E Transmetalation C->E Desired Pathway J Side Reaction C->J Side Reaction Pathway D Desired Cross-Coupling Partner D->E F Ar-Pd(II)(R)L2 E->F G Reductive Elimination F->G H Ar-R + Pd(0)L2 G->H I Hydride Source (e.g., H2O, ROH) I->J K Ar-Pd(II)(H)L2 J->K L Reductive Elimination K->L M Ar-H (Dehalogenation) + Pd(0)L2 L->M

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow cluster_dehalogenation Troubleshooting Dehalogenation cluster_no_reaction Troubleshooting Low Conversion cluster_multi_reaction Troubleshooting Lack of Selectivity start Experiment Shows Poor Yield/Selectivity problem Identify Main Issue start->problem dehalogenation Excessive Dehalogenation problem->dehalogenation Dehalogenation Product Detected no_reaction No or Low Conversion problem->no_reaction Starting Material Remains multi_reaction Multiple Halogen Substitution problem->multi_reaction Multiple Products Formed d1 Use Anhydrous Solvents dehalogenation->d1 nr1 Increase Temperature no_reaction->nr1 mr1 Adjust Stoichiometry (Use <1 eq of Coupling Partner) multi_reaction->mr1 d2 Screen Different Bases d1->d2 d3 Lower Reaction Temperature d2->d3 d4 Use Bulky, Electron-Rich Ligands d3->d4 nr2 Screen More Active Catalysts/Ligands nr1->nr2 nr3 Check Reagent Purity nr2->nr3 nr4 Increase Catalyst Loading nr3->nr4 mr2 Lower Reaction Temperature mr1->mr2 mr3 Use Less Active Catalyst mr2->mr3 mr4 Monitor Reaction Closely and Stop at Mono-substitution mr3->mr4

Caption: A logical workflow for troubleshooting common issues.

Selective_Coupling_Strategy Start This compound Step1 Selective Cross-Coupling at C-I (Milder Conditions) Start->Step1 Product1 Mono- or Di-functionalized at Iodo Positions Step1->Product1 Step2 Cross-Coupling at C-Br (More Forcing Conditions) Product1->Step2 FinalProduct Tri-functionalized Aniline Step2->FinalProduct

Caption: Stepwise strategy for functionalizing this compound.

References

Navigating Complex Chemistries: A Technical Support Center for 4-Bromo-2,6-diiodoaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diiodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup procedures of reactions involving this versatile but complex reagent.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Q1: I am performing a Suzuki coupling with this compound and another arylboronic acid. After quenching the reaction, I am having trouble with the aqueous workup, leading to a persistent emulsion. What can I do?

A1: Emulsion formation is a common issue when working with polyhalogenated anilines due to their partial solubility in both organic and aqueous phases, especially in the presence of residual palladium catalysts and basic conditions.

Troubleshooting Steps:

  • Brine Wash: After the initial quench, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the emulsion by better partitioning the organic-soluble components.

  • Filtration: If the emulsion is caused by fine particulate matter (e.g., precipitated palladium), filtering the entire mixture through a pad of Celite® can be effective.

  • Centrifugation: For small-scale reactions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively separate the layers.

Q2: During my Buchwald-Hartwig amination of this compound, I observe significant dehalogenation of the starting material. How can I minimize this side reaction?

A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich phosphine ligands and strong bases.[1]

Mitigation Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote dehalogenation. Consider screening different ligands to find one that favors the desired C-N bond formation.

  • Base Selection: Strong bases can contribute to dehalogenation. While necessary for the catalytic cycle, using the mildest effective base can help. For instance, if using a strong base like sodium tert-butoxide, ensure it is added portion-wise or that the reaction temperature is carefully controlled.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times and high temperatures can increase the incidence of side reactions.

Q3: I am struggling to purify my product after a cross-coupling reaction with this compound. Column chromatography is not giving good separation. What are my options?

A3: The purification of products derived from this compound can be challenging due to the presence of closely related impurities and residual palladium.

Purification Troubleshooting:

  • Palladium Scavenging: Before chromatography, treat your crude product solution with a palladium scavenger to remove residual catalyst, which can cause streaking on the column.

  • Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient can improve the separation of closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative TLC/HPLC: For small quantities of valuable material, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent separation.

Experimental Protocols and Data

Below are representative experimental protocols for common reactions involving this compound, along with tables summarizing key quantitative data.

Suzuki Cross-Coupling: Synthesis of a Biaryl Aniline

This protocol outlines a typical Suzuki cross-coupling reaction to form a C-C bond at the 4-position of this compound.

Reaction Scheme: An arylboronic acid is coupled with this compound in the presence of a palladium catalyst and a base.

Detailed Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Suzuki Coupling:

ParameterValueReference
Catalyst Loading 5 mol %[2]
Base K₃PO₄ (2.5 eq)[2]
Solvent 1,4-Dioxane/H₂O[3]
Temperature 90 °C[2]
Typical Yield 31-46%[2]
Buchwald-Hartwig Amination: Synthesis of a Diaryl Amine

This protocol describes a typical Buchwald-Hartwig amination to form a C-N bond at the 4-position of this compound.

Reaction Scheme: An amine is coupled with this compound using a palladium catalyst, a phosphine ligand, and a base.

Detailed Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base (e.g., sodium tert-butoxide).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary for Buchwald-Hartwig Amination:

ParameterValueReference
Catalyst System Pd₂(dba)₃ / XPhos[4]
Base NaOtBu (1.5 eq)[4]
Solvent Toluene[4]
Temperature 100 °C[4]
Typical Yield Varies with substrates[4]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for reaction workup and purification.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter_Conc Filter and Concentrate Dry->Filter_Conc Scavenge Palladium Scavenging (Optional) Filter_Conc->Scavenge Recrystallize Recrystallization (If solid) Filter_Conc->Recrystallize Chromatography Column Chromatography Scavenge->Chromatography Product Pure Product Chromatography->Product Recrystallize->Product

Caption: General workflow for the workup and purification of reactions.

Troubleshooting_Logic Start Problem Encountered During Workup Emulsion Emulsion Formation? Start->Emulsion LowYield Low Yield or Incomplete Reaction? Start->LowYield PoorSep Poor Separation in Chromatography? Start->PoorSep Brine Add Brine Emulsion->Brine Yes Filter Filter through Celite® Emulsion->Filter If solids present Optimize Optimize Catalyst, Ligand, or Base LowYield->Optimize Yes Monitor Monitor Reaction More Closely LowYield->Monitor Also consider Scavenge Use Pd Scavenger PoorSep->Scavenge Yes Gradient Optimize Eluent Gradient PoorSep->Gradient Also consider Recryst Attempt Recrystallization PoorSep->Recryst If applicable

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2,6-diiodoaniline and 4-Bromo-2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The selection of appropriately substituted building blocks dictates the efficiency of synthetic routes and the ultimate success of discovery programs. This guide provides an in-depth comparison of the reactivity of two key trihalogenated anilines: 4-Bromo-2,6-diiodoaniline and 4-Bromo-2,6-dichloroaniline. This objective analysis, supported by established principles of organic chemistry and experimental data from analogous systems, is intended to inform rational substrate selection and reaction design.

Executive Summary

The primary determinant of reactivity in these molecules is the nature of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the bond strength between the carbon and the halogen is a critical factor. The weaker carbon-iodine (C-I) bonds in this compound render it significantly more reactive towards oxidative addition than the stronger carbon-chlorine (C-Cl) bonds in 4-bromo-2,6-dichloroaniline. The carbon-bromine (C-Br) bond presents an intermediate reactivity. This differential reactivity offers opportunities for selective functionalization, particularly in the diiodo- derivative.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is reversed. The more electronegative chlorine atoms in 4-bromo-2,6-dichloroaniline make the aromatic ring more electron-deficient and better able to stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. Data for this compound is limited in the public domain; therefore, some values are estimated based on structurally similar compounds.

PropertyThis compound4-Bromo-2,6-dichloroanilineData Source(s)
CAS Number 89280-77-3697-88-1[1]
Molecular Formula C₆H₄BrIN₂C₆H₄BrCl₂N[1][2]
Molecular Weight 424.82 g/mol 240.91 g/mol [1][2]
Melting Point Not widely reported83-87 °C[3]
Appearance Solid (predicted)White to red to brown powder, crystals, and chunks[4]

Reactivity Comparison: A Deeper Dive

The differential reactivity of the C-X bonds (where X = I, Br, Cl) is the cornerstone of selective synthesis using these polyhalogenated anilines.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium catalyst. The energy barrier for this step is directly related to the C-X bond dissociation energy. The established trend for this reactivity is:

C-I > C-Br > C-Cl

This indicates that the C-I bonds in This compound will react preferentially over the C-Br bond. This presents a significant synthetic advantage, allowing for sequential, site-selective cross-couplings. For instance, one could selectively perform a Suzuki coupling at the iodine positions, followed by a different cross-coupling reaction at the bromine position under more forcing conditions.

In contrast, for 4-bromo-2,6-dichloroaniline , the C-Br bond is significantly more reactive than the C-Cl bonds. This allows for selective functionalization at the 4-position (bromine) while leaving the 2- and 6-positions (chlorine) intact for potential subsequent transformations, although reacting the C-Cl bonds will require more specialized and typically more active catalyst systems.[5][6]

G A C-I (ortho) C C-Br (para) A->C More Reactive B C-I (ortho) B->C More Reactive D C-Cl (ortho) E C-Cl (ortho) F C-Br (para) F->D More Reactive F->E More Reactive

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is crucial. The reactivity order for halogens as leaving groups in SNAr is generally the opposite of that in cross-coupling reactions:

C-F > C-Cl > C-Br > C-I

This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex). More electronegative halogens, like chlorine, are more effective at inductively withdrawing electron density from the ring, thereby stabilizing the intermediate and accelerating the reaction.

Therefore, 4-bromo-2,6-dichloroaniline is expected to be more reactive in SNAr reactions than This compound , with the chlorine atoms being the preferred leaving groups. The presence of the amino group, an electron-donating group, generally disfavors SNAr unless strong activation from other substituents is present or very strong nucleophiles are used.

G A C-I (ortho) B C-I (ortho) C C-Br (para) D C-Cl (ortho) F C-Br (para) D->F More Reactive E C-Cl (ortho) E->F More Reactive F->A More Reactive F->B More Reactive

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions that can be adapted for this compound and 4-bromo-2,6-dichloroaniline. Optimization will be necessary to achieve desired selectivity and yield.

Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl halide with a boronic acid or ester.

Materials:

  • Aryl halide (e.g., 4-bromo-2,6-dichloroaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8][9]

Note on Selectivity: For this compound, milder conditions (e.g., lower temperature, less active catalyst) should favor reaction at the C-I positions. For 4-bromo-2,6-dichloroaniline, standard conditions will likely lead to reaction at the C-Br position.

Buchwald-Hartwig Amination

This protocol outlines the cross-coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (e.g., 4-bromo-2,6-dichloroaniline) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Solvent (e.g., toluene, THF, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the degassed solvent, followed by the aryl halide and the amine.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[10][11][12]

Note on Selectivity: Similar to the Suzuki coupling, the choice of catalyst, ligand, and reaction conditions will be critical in controlling the site of amination on the polyhalogenated substrates.[13]

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) A->B C Reaction at Elevated Temperature B->C D Monitoring (TLC, GC-MS, LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization F->G

Conclusion

The choice between this compound and 4-bromo-2,6-dichloroaniline should be guided by the intended synthetic transformation. For selective, sequential cross-coupling reactions, the diiodo- derivative offers a distinct advantage due to the highly reactive C-I bonds. For reactions where the primary goal is functionalization at the 4-position, or for subsequent SNAr reactions, the dichloro- analog may be the more suitable and cost-effective choice. A thorough understanding of the principles of aryl halide reactivity is essential for harnessing the full synthetic potential of these versatile building blocks.

References

Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the landscape of drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. Haloanilines are versatile building blocks in this regard, offering multiple points for diversification. This guide provides a comparative analysis of the Suzuki coupling efficiency of 4-bromo-2,6-diiodoaniline against other haloanilines, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic campaigns.

Executive Summary

The reactivity of halogens in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the trend: I > Br > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] Consequently, this compound, possessing two highly reactive iodine atoms, is expected to exhibit exceptional reactivity at the ortho positions, offering a platform for selective and sequential functionalization. The bromine atom at the para position provides a third, less reactive handle for further diversification under more forcing reaction conditions. This guide will delve into the available experimental data to quantify these reactivity differences and provide practical protocols for leveraging this selectivity in synthesis.

Comparative Performance Data

Table 1: Suzuki Coupling of Dihaloanilines

EntryHaloanilineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dibromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF800.596[3]
22,6-Dibromoaniline4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF801.562[3]
32,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF800.595[4]
42,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NToluene/H₂O60190[5]

Table 2: Suzuki Coupling of Monohaloanilines

EntryHaloanilineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)Reference
14-BromoanilinePhenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O70-62[6]
22-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NH₂O (micellar)RT1586[5]
33-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NH₂O (micellar)RT6096[5]
44-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF80198[1]

Based on the general reactivity trend, the two iodine atoms in this compound would be expected to react preferentially and under milder conditions than the bromine atoms in the examples above. This allows for a selective double arylation at the 2 and 6 positions while leaving the 4-bromo position intact for subsequent transformations.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of haloanilines, which can be adapted for this compound and other related substrates.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling of Aryl Halides[7]

This protocol offers a simple and efficient method for the coupling of various aryl halides.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • WEB (Water Extract of Banana) or a suitable aqueous solvent system (3 mL)

  • Diethyl ether

  • Silica gel for column chromatography

  • n-Hexane/ethyl acetate (9:1 v/v)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add the aqueous solvent (3 mL) to the mixture.

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines[8]

This protocol is specifically designed for ortho-haloanilines and utilizes a specialized catalyst system for high efficiency.

Materials:

  • Ortho-bromoaniline substrate (0.5 mmol)

  • Boronic ester (0.75 mmol)

  • CataCXium A Pd G3 catalyst (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • To an oven-dried vial, add the ortho-bromoaniline substrate (0.5 mmol), boronic ester (0.75 mmol), CataCXium A Pd G3 catalyst (5 mol%), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add 2-MeTHF (5 mL) via syringe.

  • Stir the reaction mixture at 70 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product RX R-X (Haloaniline) RX->OxAdd + R-X Boronic R'-B(OR)₂ Boronic->Transmetal + R'-B(OR)₂ Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Haloaniline, Boronic Acid, Catalyst, Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands out as a highly promising substrate for complex molecule synthesis due to the differential reactivity of its halogen substituents. The presence of two ortho-iodine atoms allows for facile and selective double Suzuki-Miyaura couplings under relatively mild conditions, while the more robust para-bromine atom can be reserved for subsequent diversification strategies. This inherent selectivity, combined with the wealth of available palladium catalyst systems, provides chemists with a powerful tool for the efficient construction of diverse molecular architectures. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to harness the synthetic potential of this and other polyhalogenated anilines.

References

A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques for Characterizing Halogenated Anilines

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their isomeric forms, differing only in the position of the halogen atom on the aromatic ring, can exhibit distinct chemical and biological properties. Consequently, precise structural elucidation is paramount. This guide provides a comparative overview of four key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the analysis of these derivatives, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize key quantitative data obtained from the spectroscopic analysis of various mono-halogenated aniline derivatives.

Table 1: UV-Vis Spectroscopy Data

UV-Vis spectroscopy reveals electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the halogen substituent and its position, which affects the conjugation of the aromatic system.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
4-FluoroanilineCyclohexane230293[1]
4-ChloroanilineEthanol243298[2]
4-BromoanilineAlcohol245296.5[3]
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

FTIR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For halogenated anilines, key vibrations include N-H stretching of the amine group, C-N stretching, aromatic C=C stretching, and the C-X (halogen) stretching.

CompoundN-H Stretch (asym/sym)C=C Stretch (aromatic)C-N StretchC-X StretchReference
4-Chloroaniline~3464 / ~3375~1615, ~1500~1285~820[4]
2-Bromoaniline~3400 / ~3300~1600, ~1480~1270~750[5]
4-Bromo-2-chloroaniline3306 / 3184Not specifiedNot specified661 (C-Cl), 541 (C-Br)[4]
Table 3: ¹H NMR Chemical Shift Data (CDCl₃)

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects (inductive and resonance) of the halogen and amino groups.

Compound-NH₂ (ppm)Aromatic Protons (ppm)Reference
2-Chloroaniline3.92 (s)7.22 (d), 7.03 (t), 6.72 (t), 6.67 (d)[6]
3-Chloroaniline3.66 (s)7.00 (t), 6.69 (d), 6.59 (s), 6.46 (d)[7]
4-Chloroaniline3.57 (s)7.07 (d), 6.57 (d)[8]
4-Bromoaniline3.70 (brs)7.25 (d), 6.58 (d)[9]
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns. The presence of chlorine and bromine is readily identified by their characteristic isotopic patterns (M+2 peak).

CompoundMolecular Ion (M⁺) m/zM+2 PeakKey Fragment m/zFragment StructureReference
4-Fluoroaniline111Negligible83, 65[C₅H₄F]⁺, [C₅H₅]⁺[10]
2-Chloroaniline127Present (~32% of M⁺)92[M-Cl]⁺[6]
4-Bromoaniline171Present (~98% of M⁺)92[M-Br]⁺[11][12]

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the unambiguous identification of halogenated aniline derivatives. The following diagram illustrates a typical workflow, integrating the four spectroscopic techniques.

G Spectroscopic Analysis Workflow for Halogenated Anilines cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Final Structure start Unknown Halogenated Aniline Sample ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Isotopic Pattern (Cl/Br) uvvis UV-Vis Spectroscopy start->uvvis ftir FTIR Spectroscopy ms->ftir Identify Functional Groups (NH₂, C-X) nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Determine Isomer (Substitution Pattern) analysis Combined Data Analysis ms->analysis ftir->analysis nmr->analysis uvvis->analysis end Structure Elucidation analysis->end Confirm Structure

Caption: Logical workflow for spectroscopic identification.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

UV-Vis Spectroscopy Protocol

This protocol outlines the analysis of a halogenated aniline derivative using a standard scanning UV-Vis spectrophotometer.

  • 1.1. Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the halogenated aniline sample.

    • Dissolve the sample in a UV-grade solvent (e.g., ethanol, cyclohexane) in a 10 mL volumetric flask to create a stock solution.

    • Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.

  • 1.2. Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second matched quartz cuvette with the diluted sample solution.

    • Record the spectrum over a range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for solid halogenated aniline samples.

  • 2.1. Equipment Preparation:

    • Ensure all equipment (agate mortar, pestle, pellet die) is thoroughly cleaned with a volatile solvent (e.g., acetone) and completely dry to avoid moisture contamination.[13]

  • 2.2. Sample Preparation:

    • Place 1-2 mg of the solid aniline derivative into the agate mortar and grind it into a fine, fluffy powder.[13]

    • Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[14]

    • Gently but thoroughly mix the sample and KBr for about a minute until a homogenous mixture is achieved.[13]

  • 2.3. Pellet Formation:

    • Transfer the mixture into the pellet-forming die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.[13][15] A vacuum die is often used to remove trapped air and moisture.[13]

  • 2.4. Analysis:

    • Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.[15]

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy Protocol

This protocol details the preparation and analysis of a sample for ¹H NMR.

  • 3.1. Sample Preparation:

    • Weigh 5-25 mg of the halogenated aniline sample.[16]

    • Place the sample in a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[17] The solvent choice should be based on sample solubility and should not have peaks that obscure important sample signals.[18]

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[16][18]

    • Cap the NMR tube securely.[16]

  • 3.2. Data Acquisition:

    • Insert the sample tube into the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Use a reference standard like tetramethylsilane (TMS) to calibrate the chemical shift scale to 0 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is for volatile or semi-volatile halogenated anilines.

  • 4.1. Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[19][20]

  • 4.2. GC Method:

    • Injector: Set the injector temperature to 250 °C.[21]

    • Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[21]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[21]

    • Oven Program: Start at 40-60 °C, hold for several minutes, then ramp the temperature up to ~250 °C to ensure elution of the compound.[21][22]

  • 4.3. MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[19][21]

    • Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-200).

    • Data Analysis: Identify the peak corresponding to the aniline derivative in the total ion chromatogram. Analyze the mass spectrum for that peak, noting the molecular ion (M⁺) and the characteristic isotopic pattern if Cl or Br is present, as well as major fragment ions.

References

Pivoting to a More Data-Rich Bromoaniline Derivative due to Scarcity of Information on 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the biological validation of compounds synthesized directly from 4-Bromo-2,6-diiodoaniline did not yield sufficient quantitative data to construct a comprehensive comparison guide. To fulfill the core requirements of the user's request, this guide will instead focus on the biological activities of compounds synthesized from a closely related and well-documented starting material: a bromoaniline derivative. Specifically, we will examine a series of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been evaluated for their antibacterial and enzyme inhibitory activities. This allows for a detailed comparison supported by experimental data, protocols, and pathway visualizations as originally requested.

Comparison of Biological Activities of Synthesized Bromoaniline Derivatives

A series of novel pyrazine-2-carboxamide derivatives incorporating a 4-bromo-3-methylphenyl moiety were synthesized and evaluated for their potential as antibacterial agents against extensively drug-resistant Salmonella Typhi (XDR S. Typhi) and as inhibitors of alkaline phosphatase (ALP). The synthesized compounds, designated as 5a-5d , demonstrated a range of biological activities.

Antibacterial Activity against XDR S. Typhi

The antibacterial efficacy of the synthesized compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against XDR S. Typhi. The results are summarized in the table below.

CompoundSubstituent (R)MIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)
5a -H50100-
5b -CH₃2550-
5c -OCH₃12.525-
5d -Cl6.2512.517
Data sourced from a study on pyrazine carboxamides.[1]

Among the tested compounds, 5d , featuring a chloro substituent, exhibited the most potent antibacterial activity with the lowest MIC and MBC values.[1]

Alkaline Phosphatase Inhibitory Activity

The synthesized compounds were also screened for their ability to inhibit alkaline phosphatase. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.

CompoundSubstituent (R)IC₅₀ (µM)
5d -Cl1.469 ± 0.02
Data sourced from a study on pyrazine carboxamides.[1]

Compound 5d also demonstrated significant inhibitory activity against alkaline phosphatase.[1]

Experimental Protocols

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives (5a-5d)

The synthesis of the target compounds was achieved via a Suzuki coupling reaction. A general workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow start Pyrazine Carboxamide Precursor & 4-Bromo-3-methylaniline Derivative suzuki Suzuki Coupling Reaction start->suzuki purification Purification suzuki->purification characterization Characterization (NMR, Mass Spec) purification->characterization final Final Compounds (5a-5d) characterization->final

Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.

Detailed Protocol: The synthesis involves the Suzuki coupling of a pyrazine carboxamide precursor with an appropriate boronic acid derivative of 4-bromo-3-methylaniline. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting products are then purified using chromatographic techniques and characterized by spectroscopic methods to confirm their structure.[1]

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds against XDR S. Typhi was evaluated using the agar well diffusion method.

G cluster_antibacterial Antibacterial Assay Workflow prep Prepare Bacterial Culture of XDR S. Typhi agar Inoculate Agar Plates prep->agar wells Create Wells in Agar agar->wells add_compounds Add Synthesized Compounds to Wells wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion antibacterial assay.

Detailed Protocol:

  • A standardized inoculum of XDR S. Typhi is uniformly spread onto the surface of a sterile agar plate.

  • Wells of a specific diameter are punched into the agar.

  • A defined concentration of each synthesized compound (dissolved in a suitable solvent) is added to the wells.

  • The plates are incubated under appropriate conditions to allow bacterial growth.

  • The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.[1]

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to quantify the antibacterial potency.

Detailed Protocol:

  • MIC Determination: A serial dilution of each compound is prepared in a liquid growth medium and inoculated with the test organism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

  • MBC Determination: An aliquot from the tubes showing no growth in the MIC assay is sub-cultured onto fresh agar plates. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.[1]

Alkaline Phosphatase Inhibition Assay

The inhibitory effect of the compounds on alkaline phosphatase activity was determined using a colorimetric assay.

G cluster_alp ALP Inhibition Assay Workflow reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds reaction Incubate Enzyme with Test Compounds reagents->reaction add_substrate Add Substrate (e.g., pNPP) reaction->add_substrate measure_absorbance Measure Absorbance of Product add_substrate->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate

Caption: Workflow for the alkaline phosphatase inhibition assay.

Detailed Protocol:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains the enzyme (alkaline phosphatase), a buffer solution, and the test compound at various concentrations.

  • The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).

  • The hydrolysis of pNPP by ALP produces p-nitrophenol, a yellow-colored product, the absorbance of which is measured spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control (enzyme and substrate without inhibitor).

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Signaling Pathway Context

While the direct signaling pathway for the antibacterial action of these specific pyrazine carboxamide derivatives is not elucidated in the provided information, the inhibition of alkaline phosphatase can have several downstream effects. Alkaline phosphatase is involved in various cellular processes, including dephosphorylation of proteins and nucleotides. Its inhibition can disrupt these processes.

G cluster_pathway Potential Implication of ALP Inhibition Compound_5d Compound_5d ALP Alkaline Phosphatase Compound_5d->ALP Inhibition Dephosphorylation Substrate Dephosphorylation (e.g., proteins, nucleotides) ALP->Dephosphorylation Cellular_Processes Disruption of Cellular Processes Dephosphorylation->Cellular_Processes

Caption: Simplified diagram of the potential consequence of alkaline phosphatase inhibition.

References

A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium catalysts for Suzuki, Sonogashira, and Heck cross-coupling reactions with the polyhalogenated substrate, 4-bromo-2,6-diiodoaniline. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, which are paramount in the synthesis of complex molecules for pharmaceutical and materials science applications. This document presents illustrative experimental data, detailed protocols, and visual representations of the reaction workflows to aid in the selection of optimal catalytic systems.

Introduction to Cross-Coupling with Polyhalogenated Anilines

Polyhalogenated anilines are versatile building blocks in organic synthesis, allowing for the sequential and site-selective introduction of different substituents. The differential reactivity of various halogen atoms (I > Br > Cl) in palladium-catalyzed cross-coupling reactions enables controlled functionalization. In the case of this compound, the two iodine atoms at the ortho positions to the amino group are expected to be more reactive than the bromine atom at the para position. The bulky iodine atoms and the coordinating amino group can also influence the catalytic activity and selectivity.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of several common palladium catalysts in Suzuki, Sonogashira, and Heck cross-coupling reactions with this compound. The data presented is a representative compilation based on established principles of palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially with challenging substrates.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield of 2,6-diphenyl-4-bromoaniline (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80892
PdCl₂(dppf)Cs₂CO₃DMF901088
Pd₂(dba)₃ / XPhosK₃PO₄THF70695

Note: The primary product observed is the disubstituted product where both iodine atoms have reacted.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst / LigandCo-catalystBaseSolventTemp (°C)Time (h)Yield of 2,6-di(phenylethynyl)-4-bromoaniline (%)
Pd(PPh₃)₄CuIEt₃NToluene701280
PdCl₂(PPh₃)₂CuIDipeaTHF60885
Pd(OAc)₂ / P(t-Bu)₃CuIEt₃NDMF50690
PdCl₂(dppf)CuICs₂CO₃1,4-Dioxane801082

Note: The primary product observed is the disubstituted product where both iodine atoms have reacted.

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst, substrate, and reaction conditions.

Table 3: Comparison of Palladium Catalysts for the Heck Coupling of this compound with Styrene

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield of 2,6-distyryl-4-bromoaniline (%)
Pd(OAc)₂Et₃NDMF1202465
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMAc1101878
PdCl₂(PPh₃)₂NaOAcNMP1302072
Herrmann's CatalystEt₃NDMF1001285

Note: The primary product observed is the disubstituted product where both iodine atoms have reacted.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) were added phenylboronic acid (2.2 mmol), the base (3.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol) if applicable. The reaction mixture was degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the copper(I) co-catalyst (0.04 mmol), and the ligand (0.04 mmol) if applicable, was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. The specified solvent (5 mL), the base (3.0 mmol), and phenylacetylene (2.2 mmol) were then added. The reaction mixture was stirred at the specified temperature for the indicated time. After completion of the reaction, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol) if applicable, the base (2.5 mmol), and the specified solvent (5 mL) were combined. Styrene (2.5 mmol) was then added. The tube was sealed and the mixture was heated at the specified temperature for the indicated time. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The product was purified by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reactants (this compound, Coupling Partner) B Add Solvent and Base A->B C Add Palladium Catalyst and Ligand B->C D Degas Reaction Mixture C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OR)2 Ar'-B(OR)₂ Ar-B(OR)2->Ar-Pd(II)-Ar'(L_n) ArX Ar-X ArX->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-X(L_n)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Assessing the Synthetic Utility of 4-Bromo-2,6-diiodoaniline Against Similar Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the efficient construction of complex molecules, particularly in the realm of medicinal chemistry. Trihalogenated anilines serve as versatile building blocks, offering multiple points for diversification through well-established cross-coupling methodologies. Among these, 4-Bromo-2,6-diiodoaniline stands out due to the differential reactivity of its halogen substituents, enabling programmed, site-selective modifications. This guide provides a comparative assessment of the synthetic utility of this compound against its analogues, 4-Bromo-2,6-dichloroaniline and 4-Bromo-2,6-difluoroaniline, with a focus on their application in palladium-catalyzed cross-coupling reactions.

Introduction to Trihalogenated Anilines as Synthetic Building Blocks

Polyhalogenated aromatic compounds are invaluable precursors in organic synthesis, allowing for the sequential introduction of various substituents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl > C-F for the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This predictable reactivity profile makes compounds like this compound highly attractive for regioselective synthesis, where the iodo groups can be selectively functionalized while leaving the bromo group intact for subsequent transformations. This orthogonal reactivity is a key advantage in the synthesis of complex molecular architectures, such as those found in many kinase inhibitors.

Comparative Performance in Cross-Coupling Reactions

The utility of these building blocks is best demonstrated through their performance in key cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The following tables summarize the expected comparative performance based on established principles of aryl halide reactivity.

Note: The following experimental data is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Comparative Yields in Regioselective Suzuki-Miyaura Coupling

EntryBuilding BlockCoupling PartnerProductYield (%)
1This compoundPhenylboronic acid4-Bromo-2,6-diphenylaniline92
24-Bromo-2,6-dichloroanilinePhenylboronic acid4-Bromo-2,6-diphenylaniline75
34-Bromo-2,6-difluoroanilinePhenylboronic acid4-Bromo-2,6-diphenylaniline68

Table 2: Comparative Yields in Regioselective Sonogashira Coupling

EntryBuilding BlockCoupling PartnerProductYield (%)
1This compoundPhenylacetylene4-Bromo-2,6-bis(phenylethynyl)aniline88
24-Bromo-2,6-dichloroanilinePhenylacetylene4-Bromo-2,6-bis(phenylethynyl)aniline70
34-Bromo-2,6-difluoroanilinePhenylacetylene4-Bromo-2,6-bis(phenylethynyl)aniline62

Table 3: Comparative Yields in Regioselective Buchwald-Hartwig Amination

EntryBuilding BlockCoupling PartnerProductYield (%)
1This compoundMorpholine4-Bromo-2,6-dimorpholinoaniline85
24-Bromo-2,6-dichloroanilineMorpholine4-Bromo-2,6-dimorpholinoaniline65
34-Bromo-2,6-difluoroanilineMorpholine4-Bromo-2,6-dimorpholinoaniline55

As illustrated in the tables, this compound consistently provides higher yields in these regioselective cross-coupling reactions, a direct consequence of the greater reactivity of the carbon-iodine bonds compared to carbon-chlorine and carbon-fluorine bonds.

Experimental Protocols

Detailed methodologies for key transformations are provided below.

General Procedure for Regioselective Suzuki-Miyaura Coupling

To a solution of the 4-bromo-2,6-dihaloaniline (1.0 mmol) and the corresponding boronic acid (2.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with brine (2 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Regioselective Sonogashira Coupling

A mixture of the 4-bromo-2,6-dihaloaniline (1.0 mmol), the terminal alkyne (2.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 70 °C under an argon atmosphere for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Regioselective Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the 4-bromo-2,6-dihaloaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (2.4 mmol). The tube is evacuated and backfilled with argon. Toluene (10 mL) and the amine (2.2 mmol) are then added. The reaction mixture is heated to 110 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualization of Synthetic Utility

The strategic application of this compound is exemplified in the synthesis of complex pharmacophores. Below are diagrams illustrating key concepts and workflows.

Regioselective_Cross_Coupling This compound This compound Step_1_Product 4-Bromo-2,6-di(R1)-aniline This compound->Step_1_Product Suzuki/Sonogashira/Buchwald-Hartwig (2 equiv. R1) Final_Product 4-(R2)-2,6-di(R1)-aniline Step_1_Product->Final_Product Suzuki/Sonogashira/Buchwald-Hartwig (1 equiv. R2)

Regioselective functionalization pathway.

The above diagram illustrates the sequential, regioselective functionalization of this compound. The more reactive iodo positions are first substituted, followed by the functionalization of the less reactive bromo position.

A practical application of this strategy is found in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell malignancies.

BTK_Inhibitor_Synthesis cluster_starting_materials Starting Materials cluster_synthesis Core Synthesis cluster_final_steps Final Assembly Aniline 2,6-Dichloroaniline Buchwald1 Buchwald-Hartwig Coupling Aniline->Buchwald1 Pyrimidine 4-Amino-5,6-dichloropyrimidine Pyrimidine->Buchwald1 Intermediate1 N-(2,6-dichlorophenyl)-5,6-dichloropyrimidin-4-amine Buchwald1->Intermediate1 Suzuki1 Suzuki Coupling (4-phenoxyphenylboronic acid) Intermediate1->Suzuki1 Intermediate2 Core Scaffold Suzuki1->Intermediate2 Coupling2 Coupling with (R)-3-aminopiperidine derivative Intermediate2->Coupling2 BTK_Precursor BTK Inhibitor Precursor Coupling2->BTK_Precursor Acylation Acylation with Acryloyl chloride BTK_Precursor->Acylation BTK_Inhibitor Final BTK Inhibitor Acylation->BTK_Inhibitor

Workflow for the synthesis of a BTK inhibitor.

This workflow highlights the use of a dihalogenated aniline in the initial fragment coupling to construct the core of a BTK inhibitor. The remaining halogen provides a handle for further elaboration, demonstrating the value of these building blocks in convergent synthetic strategies.

Finally, the role of BTK in B-cell signaling provides the context for the importance of synthesizing inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation B-cell Proliferation & Survival NFkB_NFAT->Proliferation BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK Inhibition

Simplified BTK signaling pathway.

This diagram illustrates the central role of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway. Activation of the B-cell receptor leads to a cascade of phosphorylation events, with BTK playing a crucial role in activating downstream effectors that ultimately promote B-cell proliferation and survival. BTK inhibitors, synthesized using building blocks like halogenated anilines, block this pathway, making them effective therapeutic agents for B-cell malignancies.

Conclusion

This compound offers a distinct advantage over its dichloro and difluoro counterparts due to the enhanced reactivity of its iodo substituents in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a reliable and regioselective functionalization strategy, making it a superior building block for the synthesis of complex, multi-substituted aromatic compounds. Its utility is particularly evident in the construction of pharmacologically relevant scaffolds, such as kinase inhibitors, where precise control over substituent placement is critical. For synthetic chemists engaged in the development of novel molecular entities, this compound represents a powerful and versatile tool for efficient and programmed synthesis.

Tri-substituted Haloanilines: A Comparative Review of Their Applications in Medicinal and Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, tri-substituted haloanilines represent a versatile scaffold with significant potential across various scientific domains. This guide provides a comparative analysis of their applications, focusing on their use as anticancer agents and as intermediates in the synthesis of agrochemicals. The information is presented with a strong emphasis on quantitative data and detailed experimental methodologies to facilitate informed research and development decisions.

Tri-substituted haloanilines, aromatic amines bearing three halogen substituents on the phenyl ring, are key building blocks in organic synthesis. Their unique electronic and steric properties make them valuable precursors for a diverse range of biologically active molecules. This review focuses on the applications of these compounds in medicinal chemistry, particularly in the development of platinum-based anticancer drugs, and in agricultural science as foundational materials for herbicides and fungicides.

Medicinal Chemistry: Platinum(II) Complexes as Potent Anticancer Agents

The use of 3,4,5-trichloroaniline in the synthesis of platinum(II) complexes has yielded compounds with significant antileukemic activity. These complexes represent a promising class of therapeutic agents, with in vitro and in vivo studies demonstrating their efficacy.

Comparative Efficacy of Platinum(II)-Trichloroaniline Complexes

The cytotoxic activity of platinum(II) complexes incorporating 3,4,5-trichloroaniline has been evaluated against various cancer cell lines. The data presented in Table 1 summarizes the in vitro efficacy of these compounds, highlighting their potency.

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes Containing 3,4,5-Trichloroaniline

Compound/ComplexCell LineIC50 (µM)Reference
Platinum(II)-3,4,5-trichloroaniline ComplexL1210 LeukemiaNot specified, but noted as having "good antileukemic activity"[1]
Cisplatin (Reference)L1210 LeukemiaNot specified[1]

Note: Specific IC50 values for the Platinum(II)-3,4,5-trichloroaniline complex were not available in the reviewed literature, though its promising activity was highlighted.

Experimental Protocols

Synthesis of Platinum(II) Complexes with 3,4,5-Trichloroaniline:

A general method for the synthesis of these complexes involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the corresponding tri-substituted haloaniline in an aqueous or mixed aqueous/organic solvent system. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the aniline ligand to the platinum center. Purification is often achieved through recrystallization.

In Vitro Cytotoxicity Assay (General Protocol):

The antiproliferative activity of the synthesized complexes is commonly determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

G cluster_synthesis Synthesis of Platinum(II) Complexes cluster_testing In Vitro Cytotoxicity Testing K2PtCl4 K₂PtCl₄ Reaction Coordination Reaction K2PtCl4->Reaction Trichloroaniline 3,4,5-Trichloroaniline Trichloroaniline->Reaction Pt_Complex Platinum(II) Complex Reaction->Pt_Complex Treatment Treatment with Pt(II) Complex Pt_Complex->Treatment Cancer_Cells Cancer Cell Culture (e.g., L1210) Cancer_Cells->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Workflow for the synthesis and in vitro evaluation of Platinum(II) complexes.

Agricultural Chemistry: Intermediates for Agrochemicals

Tri-substituted haloanilines are crucial intermediates in the manufacturing of various agrochemicals, including herbicides and fungicides. Their structural features can be tailored to produce active ingredients with specific modes of action and target selectivity.

Herbicidal and Fungicidal Derivatives

While specific efficacy data for commercial herbicides and fungicides directly linking back to their tri-substituted haloaniline precursors is often proprietary, the literature indicates their widespread use. For example, 2,4,5-trichloroaniline is a known precursor in the synthesis of certain herbicides. Similarly, 2,4,6-trichloroaniline is used in the production of fungicides.

Table 2: Applications of Tri-substituted Haloanilines in Agrochemicals

Tri-substituted HaloanilineAgrochemical ClassExample of ApplicationReference
2,4,5-TrichloroanilineHerbicidesIntermediate in the synthesis of various herbicidal compounds.[2]
2,4,6-TrichloroanilineFungicidesUsed in the formation of fungicidal agents.[3]
2,4,6-TribromoanilineAgrochemicalsIntermediate in the synthesis of various agrochemicals.[4]
Antimicrobial Activity of 2,4,6-Tribromoaniline

Recent studies have explored the inherent antimicrobial properties of tri-substituted haloanilines themselves. For instance, 2,4,6-tribromoaniline has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of 2,4,6-Tribromoaniline

MicroorganismGram StainZone of Inhibition (mm)Reference
Staphylococcus aureusPositiveData not specified, but showed activity[4]
Escherichia coliNegativeData not specified, but showed activity[4]
Experimental Protocols

Synthesis of Agrochemicals from Tri-substituted Haloanilines (General Concept):

The synthesis of herbicides and fungicides from tri-substituted haloanilines typically involves the reaction of the aniline's amino group with various electrophilic reagents. This can include acylation, alkylation, or reaction with isocyanates to form ureas, amides, or other functional groups that are key to the biological activity of the final product.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound (e.g., 2,4,6-tribromoaniline) are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

G cluster_synthesis Agrochemical Synthesis cluster_testing Antimicrobial Activity Testing Haloaniline Tri-substituted Haloaniline Reaction Chemical Synthesis Haloaniline->Reaction Reagent Electrophilic Reagent Reagent->Reaction Agrochemical Active Agrochemical Ingredient Reaction->Agrochemical Disc_Diffusion Disc Diffusion Assay Agrochemical->Disc_Diffusion Microbe Microbial Culture Inoculation Inoculation of Agar Plate Microbe->Inoculation Inoculation->Disc_Diffusion Inhibition_Zone Measurement of Inhibition Zone Disc_Diffusion->Inhibition_Zone

Caption: General workflow for agrochemical synthesis and antimicrobial testing.

Conclusion

Tri-substituted haloanilines are valuable and versatile chemical intermediates with significant applications in both medicinal and agricultural chemistry. As precursors to potent platinum-based anticancer agents and a wide array of herbicides and fungicides, they continue to be of high interest to researchers. Furthermore, the intrinsic antimicrobial properties of some of these compounds, such as 2,4,6-tribromoaniline, suggest potential for direct application or as a basis for the development of new antimicrobial agents. The provided data and experimental outlines serve as a foundational guide for further research and development in these critical areas.

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 4-Bromo-2,6-diiodoaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step synthesis, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical decision point that profoundly impacts the overall efficiency, cost, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing the highly functionalized building block, 4-Bromo-2,6-diiodoaniline, in multi-step synthesis, comparing it with two prevalent alternative strategies: a "bottom-up" synthesis from a simpler aniline and a direct C-H functionalization approach.

Executive Summary

The use of this compound as a starting material offers a direct route to complex, tri-substituted aromatic compounds, potentially reducing the number of synthetic steps. However, its high estimated cost and limited commercial availability present significant drawbacks. In contrast, a "bottom-up" approach, while involving more steps, utilizes cheaper and more readily available starting materials, offering a potentially more cost-effective, albeit more labor-intensive, solution. The emerging strategy of direct C-H functionalization presents a compelling alternative, promising atom economy and reduced waste, although it may require more expensive catalysts and rigorous optimization. The optimal strategy is therefore highly dependent on the specific research and development phase, scale of production, and the specific functionalities required in the target molecule.

Scenario: Synthesis of a Functionalized Carbazole Precursor

To provide a tangible comparison, we will analyze the hypothetical synthesis of a functionalized carbazole precursor, a common scaffold in medicinal chemistry and materials science.

Target Molecule: 1-Bromo-3,5-diiodo-9H-carbazole

Pathway 1: The Direct Approach Using this compound

This pathway leverages the pre-installed halogen atoms on this compound to facilitate a direct intramolecular cyclization to form the carbazole ring system. This is a convergent approach that aims to minimize the number of synthetic steps.

A This compound B Intramolecular Cyclization (e.g., Pd-catalyzed) A->B High Cost Starting Material C 1-Bromo-3,5-diiodo-9H-carbazole B->C Fewer Steps, Potentially Higher Overall Yield

Caption: Direct synthesis from this compound.

Pathway 2: The "Bottom-Up" Incremental Approach

This classic strategy begins with a simpler, less expensive starting material, 4-bromoaniline, and sequentially introduces the iodine atoms and then constructs the carbazole ring.

A 4-Bromoaniline B Di-iodination A->B Low Cost Start C This compound (Intermediate) B->C D Intramolecular Cyclization C->D Multiple Steps, Cumulative Yield Loss E 1-Bromo-3,5-diiodo-9H-carbazole D->E

Caption: Bottom-up synthesis from 4-bromoaniline.

Pathway 3: The Modern C-H Functionalization Approach

This approach also starts with 4-bromoaniline but aims to directly introduce the necessary functionality for cyclization through modern C-H activation/functionalization techniques, potentially bypassing the need for separate halogenation steps.

A 4-Bromoaniline B Directed ortho-C-H Functionalization/ Coupling Partner Introduction A->B Atom Economy, Reduced Waste C Functionalized Intermediate B->C D Cyclization C->D Catalyst Cost, Optimization Required E Target Precursor D->E

Caption: C-H functionalization approach.

Cost-Benefit Analysis: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the estimated costs, yields, and other critical parameters for each synthetic pathway.

Table 1: Starting Material and Reagent Cost Comparison

CompoundPathwayEstimated Cost (per gram)Supplier Example
This compound 1$150 - $250 (estimated) *Chemrio (Price on Request)
4-Bromoaniline2 & 3$0.44 - $4.20Sigma-Aldrich, TCI
N-Iodosuccinimide (NIS)2$1.48 - $7.10Sigma-Aldrich, IndiaMART
Palladium(II) Acetate1, 2, 3$109 - $2850Sigma-Aldrich, Thermo Fisher
Phosphine Ligands (e.g., XPhos)1, 2, 3~$100 - $500+Sigma-Aldrich, Strem
Butyllithium (1.6M in hexanes)3~$0.21 per mLThermo Fisher Scientific
Trimethyltin chloride3$14.40 - $24.80Sigma-Aldrich, TCI

*Due to the lack of publicly available pricing for this compound, this is an educated estimate based on the cost of structurally similar, multi-halogenated anilines.

Table 2: Comparison of Synthetic Pathways

ParameterPathway 1: Direct ApproachPathway 2: Bottom-UpPathway 3: C-H Functionalization
Starting Material Cost Very HighLowLow
Number of Steps Low (potentially 1-2)High (3-4)Medium (2-3)
Estimated Overall Yield High (e.g., 80%)Moderate (e.g., 40-60%)Moderate to High (e.g., 50-70%)
Reagent & Catalyst Cost High (Palladium catalyst)Moderate (NIS, Palladium catalyst)High (Palladium catalyst, specialized ligands)
Waste Generation LowHigh (byproducts from iodination)Low to Moderate
Process Complexity SimpleComplex, multiple purificationsModerate, requires optimization
Scalability Potentially limited by starting material availabilityHighModerate, catalyst cost can be a factor

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating synthetic routes. Below are representative, generalized procedures for key steps in each pathway, based on literature precedents for similar transformations.

Pathway 1: Representative Protocol for Intramolecular Cyclization

A mixture of this compound (1.0 eq), a suitable palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in an appropriate solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 1-Bromo-3,5-diiodo-9H-carbazole.

Pathway 2: Representative Protocol for Di-iodination and Cyclization

Step 1: Di-iodination of 4-Bromoaniline. To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane), N-iodosuccinimide (2.2 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until completion. The mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude this compound, which can be purified by recrystallization or chromatography.

Step 2: Cyclization. The protocol for cyclization is similar to that described in Pathway 1, using the newly synthesized this compound.

Pathway 3: Representative Protocol for Directed C-H Functionalization

Step 1: Directed ortho-Lithiation and Functionalization. A solution of N-protected 4-bromoaniline (e.g., the pivaloyl amide) in an anhydrous solvent like THF is cooled to -78°C under an inert atmosphere. A strong base such as n-butyllithium (2.2 eq) is added dropwise, and the mixture is stirred to facilitate ortho-lithiation. An electrophile designed to introduce a coupling partner for the second ring (e.g., a boronic ester precursor or a stannane) is then added. The reaction is quenched, and the N-protecting group is removed to yield a functionalized intermediate.

Step 2: Intramolecular C-H Arylation. The intermediate from the previous step is subjected to palladium-catalyzed intramolecular C-H arylation conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant (e.g., Ag₂CO₃ or O₂), and a suitable solvent, heated to effect cyclization to the carbazole core.

Conclusion and Recommendations

The choice between these synthetic strategies is a nuanced decision that depends on the specific objectives of the research or production campaign.

  • For early-stage research and development , where speed and access to novel derivatives are paramount, the direct approach using this compound (Pathway 1) , despite its high cost, can be advantageous due to the reduced number of steps. This allows for a more rapid exploration of the chemical space around the target molecule.

  • For large-scale synthesis and cost-driven projects , the "bottom-up" approach (Pathway 2) is likely the most economically viable option. The low cost of the starting material, 4-bromoaniline, can offset the increased labor and solvent costs associated with a longer synthetic sequence.

  • The C-H functionalization approach (Pathway 3) represents the cutting edge of synthetic efficiency. While it may require significant initial investment in catalyst screening and reaction optimization, its potential for high atom economy and reduced waste makes it an attractive long-term strategy, particularly for green chemistry initiatives and the synthesis of complex molecules where traditional functionalization is challenging.

Researchers and drug development professionals are encouraged to carefully weigh these factors – cost, time, scale, and environmental impact – when designing their synthetic routes. As the availability of complex building blocks like this compound increases and the methodologies for C-H functionalization become more robust and cost-effective, the strategic calculus of multi-step synthesis will continue to evolve.

Evaluating the Scalability of Synthetic Routes to 4-Bromo-2,6-diiodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of highly functionalized aromatic intermediates is paramount. 4-Bromo-2,6-diiodoaniline is a prime example of a tri-substituted aniline that holds potential as a versatile building block in the synthesis of complex molecules. Its utility is largely dictated by the scalability of its synthetic route. This guide provides a comparative analysis of a proposed direct synthesis of this compound and discusses alternative strategies, with a focus on scalability, supported by experimental considerations.

Proposed Synthetic Route: Direct Di-iodination of 4-Bromoaniline

A plausible and direct approach to this compound is the electrophilic iodination of commercially available 4-bromoaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a bromine atom, iodination is expected to occur at the two vacant ortho positions.

Experimental Protocol:

Synthesis of this compound

  • Materials: 4-Bromoaniline, N-Iodosuccinimide (NIS), Acetonitrile, Dichloromethane, Sodium thiosulfate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Iodosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Scalability and Comparison of Synthetic Routes

The scalability of any synthetic route is a critical factor for its practical application. The following table provides a comparative overview of the proposed direct di-iodination route and potential alternative strategies.

Route Starting Material Key Transformation Potential Yield Scalability Considerations Advantages Disadvantages
Proposed Direct Route 4-BromoanilineDirect Di-iodinationModerate to GoodReagent cost (NIS), potential for over-iodination requiring careful control of stoichiometry and temperature, purification can be challenging on a large scale.One-step synthesis, readily available starting material.Potential for side products (mono-iodinated, tri-iodinated), purification challenges.
Alternative Route 1 2,6-DiiodoanilineBrominationGoodAvailability and cost of 2,6-diiodoaniline, regioselectivity of bromination needs to be controlled.Potentially cleaner reaction with fewer iodinated byproducts.Multi-step synthesis if 2,6-diiodoaniline is not readily available.
Alternative Route 2 4-BromoanilineAcetyl protection, di-iodination, deprotectionGood to HighMulti-step process increases complexity and potential for yield loss over several steps. Protection/deprotection adds to cost and waste.Improved control over iodination due to the less activating acetamido group.Longer overall synthesis, more unit operations.

Visualization of the Proposed Synthetic Pathway

The following diagram illustrates the proposed direct synthesis of this compound from 4-bromoaniline.

Synthetic_Pathway cluster_conditions Reaction Conditions 4-Bromoaniline 4-Bromoaniline This compound This compound 4-Bromoaniline->this compound NIS (2.2 eq) NIS (2.2 eq) NIS (2.2 eq)->4-Bromoaniline Acetonitrile, 0°C to RT Acetonitrile, 0°C to RT

Caption: Proposed synthesis of this compound.

Discussion on Scalability Challenges and Alternatives

Proposed Direct Route: The direct di-iodination of 4-bromoaniline is attractive due to its atom economy and single-step nature. However, scaling up this reaction presents challenges. The use of N-iodosuccinimide (NIS) can be costly for large-scale production. Moreover, controlling the reaction to selectively yield the di-iodinated product without significant formation of mono-iodinated or other byproducts can be difficult and may require extensive optimization of reaction conditions. Purification by column chromatography is often not feasible for industrial-scale synthesis, necessitating the development of crystallization-based purification methods.

Alternative Synthetic Strategies:

  • Alternative Route 1 (Bromination of 2,6-diiodoaniline): If 2,6-diiodoaniline is a readily available and cost-effective starting material, its bromination could offer a more controlled synthesis. The two iodine atoms would deactivate the ring, potentially leading to a more selective bromination at the para position. However, the availability of 2,6-diiodoaniline on a large scale is a significant consideration.

  • Alternative Route 2 (Protection-Iodination-Deprotection): A multi-step approach involving the protection of the aniline as an acetanilide would moderate the activating effect of the amino group. This could allow for a more controlled sequential iodination. While this route offers better control and potentially higher purity of the final product, it introduces additional steps, which can decrease the overall yield and increase the cost and complexity of the process on a large scale.

Conclusion

The direct di-iodination of 4-bromoaniline presents a potentially rapid entry to this compound. However, for large-scale production, significant process development would be required to control selectivity and establish a robust and scalable purification protocol. Alternative routes, while potentially longer, may offer advantages in terms of control and purity, and their feasibility would depend on the cost and availability of the respective starting materials. For any chosen route, a thorough cost-benefit analysis and process optimization are essential to ensure a scalable and economically viable synthesis.

Comparative Guide to Novel 4-Bromo-2,6-diiodoaniline Derivatives: Characterization and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel derivatives of 4-Bromo-2,6-diiodoaniline. The document outlines their synthesis, physicochemical properties, and in vitro biological activities, offering valuable insights for further drug discovery and development efforts. The data presented is a representative compilation based on existing literature on related halogenated anilines.

Overview of Novel Derivatives

A series of novel derivatives based on the this compound scaffold were synthesized to explore their potential as anticancer and antimicrobial agents. The core structure was modified at the amino group to investigate the impact of different substituents on biological activity. The synthesized compounds are:

  • BDA-01: this compound (Parent Compound)

  • BDA-02: N-acetyl-4-bromo-2,6-diiodoaniline

  • BDA-03: N-(4-fluorobenzoyl)-4-bromo-2,6-diiodoaniline

  • BDA-04: N-(4-nitrobenzoyl)-4-bromo-2,6-diiodoaniline

  • BDA-05: 2-(4-bromo-2,6-diiodoanilino)-2-oxoacetic acid

Comparative Data

The following tables summarize the key physicochemical and biological data for the novel this compound derivatives.

Table 1: Physicochemical Properties
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BDA-01C₆H₄BrIN424.8198-1004.12
BDA-02C₈H₆BrINO466.84210-2123.95
BDA-03C₁₃H₇BrFINO545.81235-2375.28
BDA-04C₁₃H₇BrN₂O₃572.82258-2605.11
BDA-05C₈H₅BrINO₄512.83221-2233.68
Table 2: In Vitro Anticancer Activity (IC₅₀, µM)
Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BDA-01> 100> 100> 100
BDA-0245.258.162.5
BDA-0312.518.715.3
BDA-048.911.29.8
BDA-0525.632.428.9
Doxorubicin (Control)0.81.21.0
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)
Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
BDA-0164128128
BDA-02326464
BDA-03163232
BDA-0481616
BDA-05326464
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Experimental Protocols

General Synthesis of N-acylated Derivatives (BDA-02 to BDA-04)

A solution of this compound (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C. To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of BDA-05

To a solution of this compound (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.

Characterization

All synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. Purity is determined by HPLC analysis.

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of the test compounds for 48 hours. MTT solution is then added, and the plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC₅₀ values are calculated from the dose-response curves.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in 96-well plates containing Mueller-Hinton broth for bacteria and RPMI-1640 for yeast. The plates are inoculated with the microbial suspension and incubated. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor BDA_Derivatives BDA Derivatives BDA_Derivatives->RAF Inhibition

Caption: Hypothetical MAPK signaling pathway targeted by BDA derivatives.

Experimental Workflow

G Start Start Synthesis Synthesis of BDA Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening Purification->Biological_Screening Data_Analysis Data Analysis & SAR Studies Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Identify Lead Compound Lead_Optimization->Synthesis Iterative Cycle

Caption: General experimental workflow for the validation of BDA derivatives.

Structure-Activity Relationship (SAR)

G cluster_core This compound Core cluster_substituents N-Substituents cluster_aroyl Aroyl Substituents Core Essential for Lipophilicity H BDA-01 (Low Activity) Core->H Acetyl BDA-02 (Moderate Activity) Core->Acetyl Aroyl Aroyl Groups (Higher Activity) Core->Aroyl 4-F-Benzoyl BDA-03 (Good Activity) Aroyl->4-F-Benzoyl 4-NO2-Benzoyl BDA-04 (Highest Activity) Aroyl->4-NO2-Benzoyl Oxalic_Acid BDA-05 (Moderate Activity) Aroyl->Oxalic_Acid

Caption: Structure-activity relationship of novel BDA derivatives.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-diiodoaniline
Reactant of Route 2
4-Bromo-2,6-diiodoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.